1,4-Diethoxybutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-diethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-9-7-5-6-8-10-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHAWQOFHTYWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928120 | |
| Record name | 1,4-Diethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13344-00-8 | |
| Record name | 1,4-Diethoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13344-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diethoxybutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Diethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane, 1,4-diethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,4-Diethoxybutane from 1,4-Butanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1,4-diethoxybutane from 1,4-butanediol. This document details the primary synthetic methodologies, including the Williamson ether synthesis and phase-transfer catalysis, presenting relevant experimental protocols and quantitative data. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is a diether that finds applications as a solvent and as an intermediate in the synthesis of various organic compounds. Its synthesis from the readily available precursor, 1,4-butanediol, is a topic of interest in organic synthesis. This guide will explore the key methods for achieving this transformation, with a focus on practical experimental details and comparative data.
Synthetic Methodologies
The conversion of 1,4-butanediol to this compound involves the etherification of both hydroxyl groups of the diol. The most common and effective methods to achieve this are the Williamson ether synthesis and variations that employ phase-transfer catalysis to enhance reaction efficiency.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an SN2 reaction between an alkoxide and an alkyl halide. In the context of synthesizing this compound from 1,4-butanediol, the diol is first converted to its corresponding dialkoxide by a strong base. This dialkoxide then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired diether.
The overall reaction can be represented as follows:
Step 1: Deprotonation HO-(CH₂)₄-OH + 2 NaH → Na⁺⁻O-(CH₂)₄-O⁻Na⁺ + 2 H₂
Step 2: Nucleophilic Substitution Na⁺⁻O-(CH₂)₄-O⁻Na⁺ + 2 CH₃CH₂-X → CH₃CH₂-O-(CH₂)₄-O-CH₂CH₃ + 2 NaX (where X = I, Br)
Logical Relationship of Williamson Ether Synthesis
Caption: Williamson ether synthesis pathway for this compound.
Materials:
-
1,4-Butanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).
-
Sodium hydride (2.2 molar equivalents) is carefully weighed and transferred to the flask. The mineral oil can be removed by washing with anhydrous hexanes if desired.
-
Anhydrous THF or DMF is added to the flask to create a slurry.
-
A solution of 1,4-butanediol (1.0 molar equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases (typically 1-2 hours).
-
The reaction mixture is cooled again to 0 °C, and ethyl iodide (2.5 molar equivalents) is added dropwise.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours (monitoring by TLC or GC is recommended to determine completion).
-
After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure.
Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-transfer catalysis offers a more practical and often more efficient alternative to the classical Williamson ether synthesis, especially for diols.[1] This method avoids the need for strong, anhydrous bases like sodium hydride and can be carried out in a two-phase system (aqueous and organic). A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the alkoxide ion from the aqueous phase to the organic phase where it can react with the alkyl halide.
Workflow for PTC Williamson Ether Synthesis
Caption: Phase-transfer catalysis workflow for etherification.
The following is a representative protocol for the alkylation of a diol under phase-transfer conditions, which can be adapted for the synthesis of this compound.[1]
Materials:
-
1,4-Butanediol
-
Ethyl bromide (or ethyl iodide)
-
50% aqueous sodium hydroxide solution
-
Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst
-
An organic solvent (e.g., toluene, dichloromethane)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-butanediol (1.0 molar equivalent), the organic solvent, and the phase-transfer catalyst (e.g., 0.1 molar equivalents of TBAB).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (a significant excess, e.g., 10 molar equivalents).
-
Add ethyl bromide (at least 2.2 molar equivalents) to the mixture.
-
Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress should be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Quantitative Data
While specific yield data for the synthesis of this compound from 1,4-butanediol is not extensively reported in readily accessible literature, the Williamson ether synthesis and its PTC variation are generally high-yielding reactions when optimized. Yields for similar diether syntheses from diols can range from moderate to excellent, often exceeding 70-80% under optimized conditions.
Table 1: Physical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂ | [2] |
| Molecular Weight | 146.23 g/mol | [2] |
| CAS Number | 13344-00-8 | [3] |
| Boiling Point | 188-189 °C (at 760 mmHg) | Not explicitly found, but estimated from similar compounds. |
| Density | 0.867 g/cm³ (at 20 °C) | Not explicitly found, but estimated from similar compounds. |
| ¹H NMR (CDCl₃) | δ 3.46 (t, 4H), 3.39 (q, 4H), 1.63 (m, 4H), 1.19 (t, 6H) | Predicted based on structure. |
| ¹³C NMR (CDCl₃) | δ 70.8, 66.2, 26.5, 15.3 | [2] |
Note: NMR data is predicted or obtained from spectral databases and should be confirmed by experimental analysis.
Safety Considerations
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas, which is also flammable. It should be handled under an inert atmosphere and away from any sources of ignition. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, is essential.
-
Ethyl Halides (Ethyl Iodide, Ethyl Bromide): These are volatile and toxic compounds. They should be handled in a well-ventilated fume hood.
-
Sodium Hydroxide (NaOH): A corrosive substance that can cause severe burns. Appropriate PPE should be worn when handling concentrated solutions.
-
Organic Solvents (THF, DMF, Diethyl Ether, Toluene): These are flammable and should be handled with care, away from open flames and other ignition sources.
Conclusion
The synthesis of this compound from 1,4-butanediol can be effectively achieved through the Williamson ether synthesis, with the phase-transfer catalyzed approach offering a more practical and potentially higher-yielding alternative for many laboratory and industrial settings. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial for maximizing the yield and purity of the final product. The information and protocols provided in this guide serve as a solid foundation for researchers to develop and implement the synthesis of this and similar diether compounds.
References
An In-depth Technical Guide to 1,4-Diethoxybutane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diethoxybutane is a diether that presents as a colorless liquid. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its current and potential applications, particularly within the realms of organic synthesis and as a high-boiling point solvent. While direct applications in drug development are not prominent, its utility as a solvent in synthetic routes for active pharmaceutical ingredients is considered. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using detailed diagrams.
Introduction
This compound, also known as 1,4-butanediol diethyl ether, is an organic compound with the chemical formula C₈H₁₈O₂.[1] Structurally, it consists of a four-carbon butane chain with ethoxy groups (-OCH₂CH₃) attached to the first and fourth carbon atoms. This structure imparts properties that make it a subject of interest as a polar aprotic solvent for various chemical transformations. This guide aims to be a thorough resource for professionals requiring in-depth knowledge of this compound.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in reactions, and purification.
Physical Properties
A compilation of the key physical properties of this compound is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O₂ | [1][2] |
| Molecular Weight | 146.23 g/mol | [1][2] |
| CAS Number | 13344-00-8 | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 163 - 165.3 °C at 760 mmHg | [ChemIndex] |
| Density | 0.833 - 0.843 g/cm³ | [ChemIndex, Stenutz] |
| Refractive Index | 1.403 - 1.406 | [ChemIndex, Stenutz] |
| Flash Point | 34.7 °C | [ChemIndex] |
| Vapor Pressure | 2.48 mmHg at 25°C | [ChemIndex] |
| Solubility | Information on specific solubility values is limited, but as a diether, it is expected to be sparingly soluble in water and miscible with many organic solvents. |
Chemical Properties
The chemical behavior of this compound is largely defined by the ether functional groups.
-
Reactivity: Ethers are generally considered to be of low reactivity, making them excellent solvents for a wide range of reactions.[4] They are resistant to attack by bases, and mild oxidizing and reducing agents.[5] However, they can be cleaved by strong acids, such as HBr or HI, under harsh conditions.
-
Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon prolonged exposure to air and light.[4][6] It is therefore crucial to test for the presence of peroxides before heating or distilling this compound.
Table 2: Computed Chemical Properties of this compound
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 18.5 Ų | [PubChem] |
| logP (Octanol-Water Partition Coefficient) | 1.8396 | [Guidechem] |
| Hydrogen Bond Donors | 0 | [ChemScene] |
| Hydrogen Bond Acceptors | 2 | [ChemScene] |
| Rotatable Bonds | 7 | [ChemScene] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[8] In this case, 1,4-butanediol is deprotonated twice, followed by reaction with an ethylating agent.
Materials:
-
1,4-Butanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.
-
Deprotonation: Anhydrous THF (or DMF) is added to the flask, followed by 1,4-butanediol (1.0 equivalent). The flask is cooled to 0 °C in an ice bath. Sodium hydride (2.2 equivalents) is added portion-wise to the stirred solution. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
-
Alkylation: The reaction mixture is cooled back to 0 °C, and ethyl iodide (2.2 equivalents) is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature until the reaction is complete (monitoring by TLC or GC is recommended).
-
Work-up: The reaction is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[9]
Purification Protocol
For the purification of commercially available or synthesized this compound, particularly to remove peroxides and water, the following general procedure for ethers can be employed.[10]
Materials:
-
Crude this compound
-
Peroxide test strips or potassium iodide solution
-
Aqueous solution of sodium sulfite (5-10%) or ferrous sulfate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distillation apparatus
Procedure:
-
Peroxide Test: Before any heating, test a small sample of the ether for the presence of peroxides.
-
Peroxide Removal (if necessary): If peroxides are present, wash the ether with a freshly prepared aqueous solution of sodium sulfite or ferrous sulfate until a negative peroxide test is obtained.[6] Subsequently, wash with water to remove the reducing agent, followed by a brine wash.
-
Drying: Dry the peroxide-free ether over a suitable drying agent like anhydrous MgSO₄ or Na₂SO₄.
-
Distillation: Filter off the drying agent and purify the ether by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at the correct temperature.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show a triplet for the methyl protons (-CH₃) of the ethoxy groups, a quartet for the methylene protons (-OCH₂-) of the ethoxy groups, and two multiplets for the methylene protons of the butane backbone (-OCH₂CH₂ CH₂ CH₂O-).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the different carbon environments: the methyl carbons of the ethoxy groups, the methylene carbons of the ethoxy groups, and the two types of methylene carbons in the butane chain.[1]
-
IR (Infrared) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O stretching absorption in the region of 1050-1150 cm⁻¹.[11] The spectrum will also show C-H stretching and bending vibrations for the alkyl groups.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 146. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[1][12]
Applications
While this compound is not widely cited as a key component in drug formulations, its properties make it a potentially valuable, yet under-explored, solvent in organic synthesis, including the synthesis of pharmaceutical intermediates.[13]
-
High-Boiling Point Solvent: With a boiling point over 160 °C, it can be used in reactions that require elevated temperatures to proceed at a reasonable rate. This is an advantage over more common, lower-boiling ether solvents like diethyl ether and THF.[13]
-
Solvent for Organometallic Reactions: Its aprotic and polar nature makes it a suitable medium for reactions involving organometallic reagents, such as Grignard reagents or organolithium compounds, where protic solvents would be destructive.[13]
-
Phase-Transfer Catalysis: The polyether-like structure suggests potential applications as a phase-transfer catalyst, similar to crown ethers or glymes, to facilitate reactions between reactants in immiscible phases.[13]
Safety Information
This compound is a flammable liquid and vapor.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with all ethers, care should be taken to avoid the formation of explosive peroxides.
Conclusion
This compound is a versatile diether with a useful profile of physical and chemical properties. Its high boiling point and stability make it a valuable solvent for specialized applications in organic synthesis. While not a direct component of pharmaceuticals, its role as a reaction medium for the synthesis of complex organic molecules, including potential drug candidates, should not be overlooked. This guide provides the foundational knowledge for researchers and scientists to safely handle, synthesize, and effectively utilize this compound in their work. Further research into its specific applications and reaction kinetics would be beneficial to fully exploit its potential.
References
- 1. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 1,4-diethoxy- [webbook.nist.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. benchchem.com [benchchem.com]
Spectroscopic Profile of 1,4-Diethoxybutane: A Technical Guide
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for 1,4-diethoxybutane, a key diether solvent. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Summary of Spectroscopic Data
The following tables provide a structured summary of the key spectroscopic data for this compound (CAS No: 13344-00-8, Molecular Formula: C₈H₁₈O₂). This information is critical for the identification, characterization, and quality control of this compound in research and industrial applications.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.41 | q | 4H | -O-CH₂ -CH₃ |
| ~3.38 | t | 4H | -O-CH₂ -CH₂- |
| ~1.65 | p | 4H | -O-CH₂-CH₂ - |
| ~1.18 | t | 6H | -O-CH₂-CH₃ |
Note: The predicted values are based on standard chemical shift ranges for ethers. Experimental data from a definitive source such as SpectraBase may provide more precise values.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | -O-CH₂ -CH₃ |
| Data not publicly available | -O-CH₂ -CH₂- |
| Data not publicly available | -O-CH₂-CH₂ - |
| Data not publicly available | -O-CH₂-CH₃ |
Note: While spectral databases indicate the availability of ¹³C NMR data for this compound, specific chemical shift values are not publicly accessible in the searched resources.[1]
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not publicly available | Strong | C-O-C stretch |
| Data not publicly available | Strong | C-H stretch (sp³) |
| Data not publicly available | Medium | C-H bend |
Note: The IR spectrum for this compound is available in databases like SpectraBase, however, a detailed peak list is not provided in publicly accessible formats. The assignments are based on characteristic functional group frequencies for ethers.
Table 4: Mass Spectrometry (MS) Fragmentation Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 72 | High | [CH₂(CH₂)₃OCH₂CH₃]⁺ |
| 59 | Medium | [CH₂CH₂OCH₂CH₃]⁺ |
| 31 | Medium | [CH₂OH]⁺ |
Source: PubChem.[1] The data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of a Liquid Sample
-
Sample Preparation: A small amount of liquid this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solution is then transferred to a standard 5 mm NMR tube.[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called shimming.
-
For ¹H NMR, a standard single-pulse experiment is performed.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
The free induction decay (FID) signal is acquired.
-
-
Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR of a Liquid Sample
-
Instrument Preparation: The ATR accessory is installed in the FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
-
Sample Application: A small drop of liquid this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the sampling area.[3]
-
Data Acquisition: The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is typically collected in the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of a Volatile Liquid
-
Sample Introduction: A small amount of the volatile liquid this compound is introduced into the mass spectrometer. For a pure, volatile sample, this can be done via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS).[4]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion (M⁺•) and various fragment ions.[5]
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis.
Caption: A flowchart illustrating the general workflow for obtaining and processing spectroscopic data.
Caption: A simplified diagram showing the conceptual fragmentation of this compound in a mass spectrometer.
References
- 1. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Solubility of 1,4-Diethoxybutane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-diethoxybutane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on qualitative solubility based on the general behavior of dialkyl ethers. Furthermore, a detailed experimental protocol for determining liquid-liquid miscibility is provided to enable researchers to ascertain solubility for their specific applications.
Introduction to the Solubility of this compound
This compound is a dialkyl ether, a class of organic compounds known for their utility as solvents.[1] The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[2] Ethers, including this compound, possess a polar C-O-C bond which allows for dipole-dipole interactions and the ability to act as hydrogen bond acceptors with protic solvents.[3] However, the presence of the nonpolar alkyl chains contributes to their overall moderate polarity. This dual character allows ethers to be miscible with a wide array of both polar and nonpolar organic solvents.[4] Generally, ethers are good solvents for a variety of organic compounds, including other ethers, alcohols, and hydrocarbons.[4]
Qualitative Solubility of this compound
The following table summarizes the expected qualitative solubility of this compound in various common organic solvents based on the general solubility characteristics of dialkyl ethers. Miscibility is the ability of two liquids to mix in all proportions, forming a homogeneous solution.
| Solvent Class | Representative Solvent | Expected Solubility | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Miscible | Alcohols are polar, protic solvents. The oxygen atom in this compound can act as a hydrogen bond acceptor for the hydroxyl hydrogen of the alcohol, promoting miscibility. Ethers are generally miscible with alcohols of similar molecular weight.[3][5] |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Ketones are polar, aprotic solvents. The dipole-dipole interactions between the carbonyl group of the ketone and the C-O-C bonds of the ether facilitate miscibility. |
| Esters | Ethyl Acetate | Miscible | Esters are moderately polar solvents. Similar to ketones, dipole-dipole interactions are the primary driving force for miscibility. |
| Ethers | Diethyl Ether, Tetrahydrofuran | Miscible | As a dialkyl ether itself, this compound is expected to be fully miscible with other simple ethers due to their similar chemical nature and intermolecular forces. |
| Hydrocarbons | Hexane, Toluene | Miscible | While hydrocarbons are nonpolar, the alkyl chains of this compound allow for significant van der Waals interactions, leading to miscibility with nonpolar solvents.[6] |
Experimental Protocol: Determination of Liquid-Liquid Miscibility by Visual Observation
This protocol outlines a straightforward method to determine the miscibility of this compound with various organic solvents at room temperature. The most common method for determining miscibility is through visual evaluation.
3.1. Materials
-
This compound (solute)
-
A selection of organic solvents (e.g., ethanol, acetone, ethyl acetate, diethyl ether, hexane, toluene)
-
Small, clear glass test tubes with stoppers or caps
-
Pipettes or graduated cylinders for measuring volumes
-
Vortex mixer or manual agitation capability
-
Safety glasses, gloves, and a lab coat
-
Fume hood
3.2. Safety Precautions
-
Always handle organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used to understand their specific hazards.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
3.3. Procedure
-
Label a clean, dry test tube with the name of the solvent being tested.
-
Using a clean pipette or graduated cylinder, add approximately 2 mL of the chosen organic solvent to the labeled test tube.
-
Using a separate clean pipette, add 2 mL of this compound to the same test tube.
-
Securely stopper the test tube.
-
Gently agitate the mixture by inverting the test tube several times or by using a vortex mixer for approximately 10-15 seconds.
-
Allow the test tube to stand undisturbed for a few minutes and observe the contents.[7]
-
Carefully examine the mixture for the presence of a single, clear, homogeneous phase or for the formation of two distinct layers. The presence of cloudiness or an emulsion may indicate partial miscibility.
-
Record your observations.
-
Repeat the procedure for each organic solvent to be tested.
3.4. Interpretation of Results
-
Miscible: The two liquids form a single, clear, and uniform phase with no visible interface.
-
Immiscible: The two liquids separate into two distinct layers.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time. This indicates that the two liquids have limited solubility in each other.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the miscibility of this compound in a given organic solvent.
References
- 1. This compound | High-Purity Solvent | For Research Use [benchchem.com]
- 2. Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. With ethoxyethane which compound is miscible to almost class 11 chemistry CBSE [vedantu.com]
- 6. bre.com [bre.com]
- 7. coconote.app [coconote.app]
Theoretical and Computational Examination of 1,4-Diethoxybutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 1,4-diethoxybutane, a dialkoxyalkane with potential applications in various chemical and pharmaceutical contexts. In the absence of extensive specific literature, this paper constructs a detailed theoretical framework for the conformational analysis and spectroscopic properties of this compound based on established principles of computational chemistry and analogy to similar ether compounds. This guide also outlines detailed, plausible experimental protocols for its synthesis and characterization. All quantitative data are presented in structured tables, and key conceptual workflows are visualized using Graphviz diagrams to facilitate understanding and application in research and development.
Introduction
This compound is a symmetrical ether with the chemical formula C8H18O2. Its structure, characterized by a flexible four-carbon chain flanked by two ethoxy groups, suggests a rich conformational landscape that can influence its physicochemical properties and potential interactions in biological systems. Understanding the molecule's conformational preferences, electronic structure, and spectroscopic signatures is crucial for its potential application in fields such as drug delivery, solvent chemistry, and materials science. This guide aims to provide a foundational understanding of these aspects through a combination of theoretical modeling and proposed experimental validation.
Theoretical and Computational Studies
Due to the limited availability of specific theoretical studies on this compound in the current literature, this section outlines a theoretical approach to understanding its molecular properties. The methodologies described are standard computational chemistry techniques applicable to flexible acyclic molecules.
Conformational Analysis
The rotational freedom around the C-C and C-O single bonds in this compound gives rise to a multitude of possible conformations. The relative stability of these conformers is governed by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions.
A systematic conformational search can be performed using molecular mechanics methods, followed by geometry optimization and energy calculations using more accurate quantum mechanical methods such as Density Functional Theory (DFT). The primary dihedral angles that dictate the overall shape of the molecule are τ1 (C-O-C-C), τ2 (O-C-C-C), and τ3 (C-C-C-C).
Table 1: Hypothetical Relative Energies of Key this compound Conformers
| Conformer | Dihedral Angles (τ1, τ2, τ3, τ2', τ1') | Relative Energy (kcal/mol) |
| All-trans (anti-anti-anti) | (180°, 180°, 180°, 180°, 180°) | 0.00 |
| Gauche-trans-gauche | (60°, 180°, 60°, 180°, 60°) | 1.25 |
| Gauche-gauche-trans | (60°, 60°, 180°, 60°, 60°) | 2.10 |
| Syn-eclipsed | (0°, 120°, 0°, 120°, 0°) | > 5.0 (unstable) |
Note: These values are illustrative and would be determined from computational chemistry calculations.
Electronic Structure and Properties
The electronic properties of this compound, such as the dipole moment and the distribution of electron density, are key to understanding its intermolecular interactions. These can be calculated using DFT. The presence of two ether oxygen atoms is expected to result in a net dipole moment.
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value |
| Dipole Moment | 1.85 D |
| Polarizability | 15.2 ų |
| Highest Occupied Molecular Orbital (HOMO) Energy | -9.8 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 2.5 eV |
| HOMO-LUMO Gap | 12.3 eV |
Note: These values are hypothetical and would be the output of quantum chemical calculations.
Predicted Spectroscopic Data
Computational methods can predict spectroscopic data, which can then be compared with experimental results for structural confirmation.
Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| C-H stretch (alkane) | 2850-2960 | Symmetric and asymmetric stretching |
| C-O-C stretch | 1080-1150 | Asymmetric stretching |
| CH₂ bend | 1450-1470 | Scissoring |
| C-C stretch | 800-1000 | Skeletal vibrations |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Nucleus | Position | Chemical Shift (ppm) |
| ¹H | O-CH₂ -CH₃ | 3.45 (q) |
| ¹H | O-CH₂-CH₂ - | 1.60 (m) |
| ¹H | O-CH₂-CH₃ | 1.20 (t) |
| ¹³C | O -CH₂-CH₃ | 68.5 |
| ¹³C | O-CH₂ -CH₂- | 29.8 |
| ¹³C | O-CH₂-CH₃ | 15.3 |
Note: These are estimated values based on typical shifts for ethers.
Experimental Protocols
This section provides detailed, hypothetical protocols for the synthesis and characterization of this compound.
Synthesis via Williamson Ether Synthesis
This classic method involves the reaction of an alkoxide with a primary alkyl halide.
Workflow for Williamson Ether Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials:
-
1,4-Butanediol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Ethyl iodide (2.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 1,4-butanediol in anhydrous THF to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add ethyl iodide dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water, followed by saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
Spectroscopic Characterization
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃). The spectrum is expected to show a triplet for the methyl protons, a quartet for the ethoxy methylene protons, and a multiplet for the central butyl methylene protons.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ should reveal three distinct signals corresponding to the three chemically non-equivalent carbon atoms.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of a thin film of the neat liquid product between salt plates (NaCl or KBr). The spectrum is expected to show strong C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic strong C-O-C stretching band in the region of 1080-1150 cm⁻¹.[1][2][3]
Mass Spectrometry (MS):
-
Obtain the mass spectrum using electron ionization (EI). The molecular ion peak (M⁺) should be observed at m/z = 146.23. Common fragmentation patterns for ethers would include alpha-cleavage.
Conclusion
This technical guide has presented a theoretical and computational framework for understanding the properties of this compound, alongside detailed, plausible experimental protocols for its synthesis and characterization. The provided data tables and workflows serve as a valuable resource for researchers and scientists interested in exploring the potential of this and similar dialkoxyalkanes in various applications. While the specific computational data presented here is illustrative, the methodologies outlined provide a clear path for a rigorous scientific investigation of this compound.
References
A Technical Guide to the Synthesis of 1,4-Diethoxybutane: History, Discovery, and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,4-diethoxybutane, a dialkyl ether with applications as a solvent and chemical intermediate. This document explores the historical context of its synthesis, details established experimental protocols, presents quantitative data for comparison, and visualizes the core chemical transformations.
Historical Perspective: The Dawn of Ether Synthesis
The synthesis of ethers, a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups, has a rich history dating back to the mid-19th century. The seminal work in this field was conducted by English chemist Alexander William Williamson. In 1850, Williamson developed a general method for ether synthesis, which not only proved the structure of ethers but also provided a versatile and enduring synthetic route.[1][2][3] This reaction, now famously known as the Williamson ether synthesis, involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.[2][3] Williamson's research laid the foundational groundwork for the preparation of a vast array of symmetrical and asymmetrical ethers, including this compound. His work in 1854 also clarified the catalytic role of acid in the formation of ether from alcohol.[1]
Core Synthetic Pathways to this compound
The primary and most established method for the synthesis of this compound is the Williamson ether synthesis.[4] This method offers flexibility in the choice of starting materials, with the most common precursors being 1,4-butanediol and 1,4-dihalobutanes.
From 1,4-Dihalobutanes and Sodium Ethoxide
This classic approach involves a double Williamson ether synthesis, where both halogen atoms of a 1,4-dihalobutane are substituted by an ethoxy group. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The choice of a primary alkyl halide, such as 1,4-dibromobutane or 1,4-dichlorobutane, is crucial to favor substitution over elimination, which can be a competing side reaction.[4]
Reaction Scheme:
X-(CH₂)₄-X + 2 NaOEt → EtO-(CH₂)₄-OEt + 2 NaX (where X = Cl, Br)
Caption: Williamson ether synthesis of this compound from a 1,4-dihalobutane.
Experimental Protocol (General Procedure):
A detailed experimental protocol for this specific transformation is outlined below, based on established Williamson ether synthesis procedures.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve clean sodium metal (2.1 equivalents) in absolute ethanol (a sufficient volume to act as both reagent and solvent) under an inert atmosphere. The reaction is exothermic and produces hydrogen gas.
-
Reaction with 1,4-Dihalobutane: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add 1,4-dibromobutane or 1,4-dichlorobutane (1.0 equivalent) dropwise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: After cooling to room temperature, carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound is then purified by fractional distillation.
From 1,4-Butanediol
An alternative and common route involves the dialkylation of 1,4-butanediol using an ethylating agent. This is also a variation of the Williamson ether synthesis where the alkoxide is generated in situ from the diol.
Reaction Scheme:
HO-(CH₂)₄-OH + 2 Base + 2 Et-X → EtO-(CH₂)₄-OEt + 2 Base·HX (where X = leaving group, e.g., halide, sulfate)
Caption: Synthesis of this compound from 1,4-butanediol.
Experimental Protocol (General Procedure):
-
Alkoxide Formation: To a solution of 1,4-butanediol (1.0 equivalent) in an inert solvent (e.g., THF, DMF), add a strong base (2.1 equivalents), such as sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting dialkoxide solution and add an ethylating agent (2.2 equivalents), such as ethyl bromide or diethyl sulfate, dropwise.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up and Purification: The work-up and purification steps are similar to those described for the reaction with 1,4-dihalobutanes.
Phase-Transfer Catalysis in Synthesis
To improve the efficiency and mildness of the Williamson ether synthesis, especially when dealing with reactants of differing solubilities, phase-transfer catalysis (PTC) can be employed.[5][6] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the alkoxide or ethoxide anion from an aqueous or solid phase to the organic phase where the alkyl halide is present.[5][6] This allows the reaction to proceed under milder conditions and can increase yields by minimizing side reactions.[6]
Caption: Phase-transfer catalysis workflow for Williamson ether synthesis.
Quantitative Data Summary
The following tables summarize the key reaction parameters for the synthesis of this compound and its precursors. It is important to note that specific yield data for the direct synthesis of this compound is not abundant in the readily available literature; therefore, some data is inferred from analogous reactions.
Table 1: Synthesis of 1,4-Dihalobutane Precursors
| Precursor | Reagents | Conditions | Yield | Reference(s) |
| 1,4-Butanediol | Thionyl chloride, pyridine | 5-10 °C, then reflux | Not specified | [7] |
| Tetrahydrofuran | HBr, H₂SO₄ | Gentle reflux for 3 hours | 76% (for dibromide) | [8] |
| 1,4-Butanediol | HBr, H₂SO₄ | Ice bath, then heated for 3 hours | Not specified | [9] |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Catalyst | Conditions | Yield | Reference(s) |
| 1,4-Dibromobutane | Sodium ethoxide | None | Reflux in ethanol | High (Typical for Williamson) | [4] |
| 1,4-Dichlorobutane | Sodium ethoxide | None | Reflux in ethanol | High (Typical for Williamson) | [4] |
| 1,4-Butanediol | Ethyl halide, Base (e.g., NaH) | None | 0 °C to RT/heat | Good (Typical for Williamson) | [4] |
| 1,4-Dibromobutane | Ethanol, NaOH (aq) | Phase-Transfer Catalyst | Biphasic, mild temperature | Potentially >90% | [6][10] |
Conclusion
The synthesis of this compound is predominantly achieved through the robust and historically significant Williamson ether synthesis. The choice of starting material, either a 1,4-dihalobutane or 1,4-butanediol, offers flexibility to the synthetic chemist. While detailed historical accounts of the initial discovery of this compound are scarce, its synthesis falls squarely within the framework of classical ether preparation methods established in the 19th century. Modern adaptations, such as the use of phase-transfer catalysis, offer improved reaction conditions and yields. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of this and related dialkyl ethers.
References
- 1. Alexander William Williamson | Organic Chemist, Ether Synthesis | Britannica [britannica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. This compound | High-Purity Solvent | For Research Use [benchchem.com]
- 5. Phase Transfer Catalysts | TCI Deutschland GmbH [tcichemicals.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. This compound | High-Purity Solvent | For Research Use [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. phasetransfer.com [phasetransfer.com]
An In-Depth Technical Guide to the Ether Linkages in 1,4-Diethoxybutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the ether linkages in 1,4-diethoxybutane, a dialkoxyalkane with applications in various chemical syntheses and as a solvent. The document details the synthesis, structural properties, spectroscopic signature, and reactivity of its characteristic C-O-C bonds.
Structural and Physicochemical Properties
This compound (C₈H₁₈O₂) is a linear ether with two ethoxy groups at the terminal positions of a butane chain.[1] The molecule's flexibility is largely dictated by the rotation around its numerous single bonds, including the C-O bonds of the ether linkages. General physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂ | [2][3] |
| Molecular Weight | 146.23 g/mol | [2][4] |
| Density | 0.833 g/mL | [3] |
| Boiling Point | 165.3 °C at 760 mmHg | [5] |
| Refractive Index | 1.406 | [5] |
| LogP | 1.8396 | [2] |
| Topological Polar Surface Area | 18.46 Ų | [2] |
The ether linkages in this compound, like in other ethers, feature a bent C-O-C structure. The oxygen atom is sp³ hybridized, resulting in a bond angle of approximately 111° in similar simple ethers like dimethyl ether.[6] The C-O bond distance is typically around 141 pm.[6] The rotational barrier around the C-O bonds is low, contributing to the molecule's conformational flexibility.
Synthesis of this compound
The most common and versatile method for the synthesis of ethers like this compound is the Williamson ether synthesis.[7][8][9][10][11] This reaction involves the nucleophilic substitution (Sₙ2) of a primary alkyl halide by an alkoxide.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is an adaptation of the general Williamson ether synthesis for the preparation of this compound from 1,4-dibromobutane and sodium ethoxide.
Materials:
-
1,4-dibromobutane
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to an excess of anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form a solution of sodium ethoxide in ethanol.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 1,4-dibromobutane dropwise with stirring. The molar ratio of sodium ethoxide to 1,4-dibromobutane should be at least 2:1.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours to ensure the complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by fractional distillation.
Caption: Williamson Ether Synthesis of this compound.
Spectroscopic Analysis of the Ether Linkages
The ether linkages in this compound can be characterized using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
Ethers are primarily identified in IR spectroscopy by the strong, characteristic C-O stretching vibration.[12][13][14] For saturated aliphatic ethers like this compound, this asymmetric C-O-C stretch typically appears in the region of 1140-1070 cm⁻¹.[13] This peak is often the most intense absorption in the fingerprint region of the spectrum.[12]
Table 2: Characteristic IR Absorption for the Ether Linkage in this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric C-O-C Stretch | 1140 - 1070 | Strong |
| Symmetric C-O-C Stretch | Lower frequency, less diagnostic | Weak to Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the atoms in the vicinity of the ether linkages.
-
¹H NMR: The protons on the carbons directly attached to the ether oxygen (α-protons) are deshielded and typically resonate in the range of 3.3-4.0 ppm. In this compound, this would correspond to the -O-CH₂- protons of the ethoxy groups and the -CH₂-O- protons of the butane chain. The protons on the carbons adjacent to the α-carbons (β-protons) are less deshielded.
-
¹³C NMR: The carbons directly bonded to the ether oxygen (α-carbons) are also deshielded and appear in the range of 65-90 ppm.
Table 3: Expected NMR Chemical Shifts for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) |
| ¹H | -O-CH₂ -CH₃ | ~3.4 |
| ¹H | -CH₂-CH₂ -O- | ~3.4 |
| ¹H | -O-CH₂-CH₃ | ~1.2 |
| ¹H | -CH₂-CH₂ -CH₂- | ~1.6 |
| ¹³C | -O-CH₂ -CH₃ | ~66 |
| ¹³C | -CH₂ -O- | ~70 |
| ¹³C | -O-CH₂-CH₃ | ~15 |
| ¹³C | -CH₂-CH₂ -CH₂- | ~27 |
Reactivity of the Ether Linkages: Acid-Catalyzed Cleavage
Ethers are generally unreactive, which makes them excellent solvents. However, the ether C-O bond can be cleaved under harsh conditions, typically with strong acids like HBr or HI at elevated temperatures.[15][16] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.
Experimental Protocol: Acid Cleavage of this compound
This protocol describes the cleavage of this compound using a strong acid.
Materials:
-
This compound
-
Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI)
-
Inert solvent (e.g., glacial acetic acid)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in a suitable inert solvent like glacial acetic acid.
-
Acid Addition: Add an excess of concentrated HBr or HI to the solution.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by GC-MS.
-
Work-up: After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the products with diethyl ether. Wash the organic layer with water and brine.
-
Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the products (expected to be 1,4-dibromobutane and ethanol) by GC-MS and NMR.
Caption: Acid-Catalyzed Cleavage of this compound.
Conformational Analysis
The seven rotatable bonds in this compound give rise to a multitude of possible conformations.[2] The overall shape of the molecule is influenced by steric and electronic effects. The gauche effect may play a role in the preferred dihedral angles around the C-O bonds. A detailed conformational analysis would require computational chemistry studies to determine the relative energies of the various conformers.[17]
Conclusion
The ether linkages are the defining functional groups of this compound, dictating its synthesis, spectroscopic properties, and reactivity. A thorough understanding of these C-O-C bonds, from their fundamental structural characteristics to their behavior in chemical reactions, is essential for the effective application of this compound in research and development. The provided experimental frameworks and data summaries serve as a valuable resource for professionals working with this and related dialkoxyalkanes.
References
- 1. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound [stenutz.eu]
- 4. Butane, 1,4-diethoxy- (CAS 13344-00-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Butane, 1,4-diethoxy- [webbook.nist.gov]
- 6. Ether - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. personal.utdallas.edu [personal.utdallas.edu]
Methodological & Application
Application Notes and Protocols for 1,4-Diethoxybutane as a High-Boiling Point Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In chemical synthesis, particularly within drug discovery and development, the choice of solvent is critical to reaction success, influencing kinetics, yield, and impurity profiles. High-boiling point solvents are indispensable for reactions that require significant thermal energy to overcome activation barriers. 1,4-Diethoxybutane (CAS No. 13344-00-8), a member of the glycol ether family, is a polar aprotic solvent with properties that make it a compelling, though underutilized, medium for high-temperature organic synthesis.[1] Its molecular structure, featuring a flexible four-carbon chain flanked by two ethyl ether groups, provides a unique balance of polarity and hydrophobicity, allowing it to dissolve a wide range of organic compounds. These application notes provide a technical overview of its properties, potential applications, and example protocols to guide researchers in its use.
Physicochemical Properties
This compound possesses a favorable combination of physical properties for a high-boiling point solvent. Its high boiling point allows for a broad operational temperature range, while its density and refractive index are useful for process monitoring and control. A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O₂ | [2][3][4][5] |
| Molecular Weight | 146.23 g/mol | [2][3][4] |
| CAS Number | 13344-00-8 | [2][3][5] |
| Boiling Point | 163 - 165 °C | [2][6] |
| Density | 0.833 g/mL | [2] |
| Refractive Index | 1.403 - 1.406 | [2][6] |
| Dipole Moment | 1.65 D | [2] |
| Appearance | Colorless Liquid | |
| Synonyms | 1,4-Butanediol diethyl ether | [3] |
Application Notes
-
Thermal Stability: With a boiling point exceeding 160°C, it is well-suited for reactions requiring sustained high temperatures to drive slow reactions to completion.[2]
-
Polar Aprotic Nature: The absence of acidic protons makes it an excellent choice for reactions involving strong bases, organometallic reagents (e.g., Grignard, organolithium), and other moisture-sensitive materials that would be quenched by protic solvents.[1]
-
Solvating Ability: The ether functionalities can chelate cations, which can enhance the reactivity of organometallic species, similar to other glymes. Its amphiphilic character allows it to dissolve a variety of polar and non-polar substrates.[1]
-
Potential Replacement for Problematic Solvents: It can be considered an alternative to other high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), which are under increasing regulatory scrutiny.[7][8]
This compound occupies a useful niche among high-boiling solvents, offering a balance of properties that may be advantageous for specific applications.
Table 2: Comparison of this compound with Common High-Boiling Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Nature | Key Features |
| This compound | 163 - 165 | N/A | Polar Aprotic Ether | Good for organometallics, stable to bases. |
| Diglyme | 162 | 7.2 | Polar Aprotic Ether | Excellent cation chelation, similar to this compound.[9] |
| DMF | 153 | 38.3 | Polar Aprotic Amide | High polarity, but can decompose at high temperatures or with strong base/acid.[9] |
| DMSO | 189 | 47.0 | Polar Aprotic Sulfoxide | Very high boiling point and polarity, but can be a challenging to remove and can react with some electrophiles.[9] |
| Toluene | 111 | 2.4 | Non-polar Aromatic | Lower boiling point, suitable for azeotropic water removal, but not a polar solvent. |
While specific published applications are limited, the properties of this compound strongly suggest its utility in several important reaction classes:
-
Organometallic Chemistry: It is an excellent candidate for Grignard reactions involving unreactive aryl or vinyl halides that require higher temperatures for reagent formation than are achievable with THF or diethyl ether.[1]
-
Metal-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki, Stille, and Sonogashira couplings often benefit from high temperatures to facilitate oxidative addition and reductive elimination steps. The polar nature of this compound can help solubilize inorganic bases and catalyst complexes.
-
Nucleophilic Aromatic Substitution (SₙAr): These reactions often require high temperatures and polar aprotic conditions to proceed at a reasonable rate, making this compound a suitable medium.[8]
Experimental Protocols
Disclaimer: The following protocols are illustrative examples. Researchers should optimize conditions for their specific substrates and conduct appropriate safety assessments.
This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using this compound as the solvent.
Caption: Workflow for a high-temperature Suzuki cross-coupling reaction.
Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.), and powdered anhydrous potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Solvent Addition: Add a sufficient volume of dry this compound via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Heating: Immerse the flask in a preheated oil bath at 130-150 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
This protocol outlines the synthesis of an ether from a poorly reactive alkyl halide and an alkoxide, where a high temperature is necessary.
Methodology:
-
Alkoxide Formation: In a three-neck flask under an inert atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then carefully decant the hexanes.
-
Solvent and Alcohol Addition: Suspend the NaH in this compound. Cool the suspension to 0 °C and add the desired alcohol (1.0 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Alkyl Halide Addition: Add the low-reactivity alkyl halide (1.05 eq.) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 160-165 °C) and maintain until TLC or GC analysis indicates the consumption of the starting material. This may take several hours to overnight.
-
Quenching and Work-up: Cool the mixture to 0 °C and carefully quench any remaining NaH by the slow, dropwise addition of water. Partition the mixture between diethyl ether and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude ether product via distillation or column chromatography.
Solvent Selection and Safety
Choosing a high-boiling solvent requires consideration of reaction temperature, substrate compatibility, and reagent sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [stenutz.eu]
- 3. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butane, 1,4-diethoxy- (CAS 13344-00-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Butane, 1,4-diethoxy- [webbook.nist.gov]
- 6. guidechem.com [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. Survey of Solvent Use – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols for 1,4-Diethoxybutane as a Potential Electrolyte Additive in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the hypothesized potential of 1,4-diethoxybutane (DEB) as an electrolyte additive in lithium-ion batteries. Currently, there is a lack of specific published data on the use of DEB for this application. The information provided is extrapolated from the known properties of similar ether-based compounds and general principles of electrolyte formulation for lithium-ion batteries. The experimental protocols and data are illustrative and intended to serve as a guide for researchers interested in exploring this novel additive.
Introduction
This compound (DEB) is a linear ether that possesses several chemical properties suggesting its potential as an electrolyte additive or co-solvent in lithium-ion batteries (LIBs). Ethers are known for their ability to dissolve lithium salts and their generally good electrochemical stability at low potentials.[1][2][3] Glymes (glycol diethers) and other linear ethers have been investigated for their potential to improve ionic conductivity and enhance battery performance, particularly in lithium metal batteries.[4][5][6][7] This document outlines the potential applications of DEB and provides detailed protocols for its evaluation.
Potential Advantages of this compound as an Electrolyte Additive:
-
Enhanced Ionic Conductivity: The ether oxygens in DEB can coordinate with lithium ions, potentially facilitating their transport through the electrolyte.[3][8]
-
Improved Low-Temperature Performance: Ether-based electrolytes often exhibit lower freezing points and better ionic conductivity at sub-zero temperatures compared to standard carbonate-based electrolytes.
-
Potential for High-Voltage Applications: With appropriate formulation, such as in localized high-concentration electrolytes, ether-based systems can exhibit enhanced stability at higher voltages.[9][10][11]
-
Formation of a Stable Solid Electrolyte Interphase (SEI): As an additive, DEB could participate in the formation of a stable and uniform SEI layer on the anode surface, which is crucial for battery cycle life and safety.
Hypothetical Performance Data
The following tables present hypothetical data illustrating the potential improvements in a standard lithium-ion cell (e.g., Graphite/LiNiMnCoO2) with the addition of this compound to a baseline electrolyte (e.g., 1 M LiPF6 in EC/DMC 1:1 v/v).
Table 1: Electrochemical Performance at Room Temperature (25 °C)
| Electrolyte | 1st Cycle Coulombic Efficiency (%) | Discharge Capacity (mAh/g) after 100 cycles | Capacity Retention (%) after 100 cycles |
| Baseline | 88.5 | 145 | 85.3 |
| Baseline + 2% DEB | 90.2 | 155 | 91.2 |
| Baseline + 5% DEB | 91.5 | 162 | 95.3 |
Table 2: Rate Capability at Room Temperature (25 °C)
| Electrolyte | Discharge Capacity (mAh/g) at 0.1C | Discharge Capacity (mAh/g) at 1C | Discharge Capacity (mAh/g) at 2C |
| Baseline | 170 | 140 | 110 |
| Baseline + 5% DEB | 172 | 155 | 135 |
Table 3: Low-Temperature Performance (-10 °C)
| Electrolyte | Discharge Capacity (mAh/g) at 0.1C | Capacity Retention (%) vs. Room Temp. |
| Baseline | 95 | 55.9 |
| Baseline + 5% DEB | 120 | 69.8 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of this compound as an electrolyte additive.
Electrolyte Preparation
-
Materials:
-
Battery-grade ethylene carbonate (EC), dimethyl carbonate (DMC)
-
Lithium hexafluorophosphate (LiPF6)
-
This compound (DEB), battery grade (purity > 99.9%, water content < 20 ppm)
-
-
Procedure:
-
Inside an argon-filled glovebox with H2O and O2 levels below 0.5 ppm, prepare the baseline electrolyte by dissolving LiPF6 in a 1:1 volume mixture of EC and DMC to a final concentration of 1 M.
-
Prepare the DEB-containing electrolytes by adding the desired weight percentage (e.g., 2% and 5%) of DEB to the baseline electrolyte.
-
Stir the solutions overnight at room temperature to ensure complete dissolution and homogenization.
-
Coin Cell Assembly (CR2032)
-
Electrode Preparation:
-
Cathode: Prepare a slurry of LiNiMnCoO2 (NMC), carbon black, and polyvinylidene fluoride (PVDF) binder in an 8:1:1 weight ratio in N-methyl-2-pyrrolidone (NMP). Coat the slurry onto aluminum foil, dry, and punch into circular electrodes.
-
Anode: Prepare a slurry of graphite, carbon black, and PVDF in a 9:0.5:0.5 weight ratio in NMP. Coat the slurry onto copper foil, dry, and punch into circular electrodes.
-
-
Assembly:
-
Inside an argon-filled glovebox, place the cathode at the bottom of the coin cell case.
-
Add a microporous polymer separator on top of the cathode.
-
Add a few drops of the prepared electrolyte to wet the separator.
-
Place the graphite anode on top of the wet separator.
-
Add a spacer disk and a spring.
-
Crimp the coin cell to seal it.
-
Electrochemical Measurements
-
Formation Cycles:
-
Perform two formation cycles at a C/10 rate (where C is the theoretical capacity of the cathode) in the voltage range of 3.0-4.2 V.
-
-
Cycling Performance:
-
Cycle the cells at a C/2 rate for 100 cycles at room temperature.
-
Measure the charge and discharge capacities at each cycle to determine the coulombic efficiency and capacity retention.
-
-
Rate Capability:
-
Charge the cells at a C/5 rate and discharge at various rates (C/10, C/5, C/2, 1C, 2C).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cells before and after cycling over a frequency range of 100 kHz to 0.01 Hz to analyze the changes in interfacial and charge-transfer resistances.
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound as an electrolyte additive.
Hypothetical Mechanism of Action
Caption: Hypothetical role of this compound in SEI formation.
References
- 1. aps.anl.gov [aps.anl.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Glyme-based electrolytes: suitable solutions for next-generation lithium batteries - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Glyme-based liquid–solid electrolytes for lithium metal batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Lithium–Metal Batteries Using Sustainable Electrolyte Media and Various Cathode Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. Application of functionalized ether in lithium ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11023E [pubs.rsc.org]
- 9. Enabling Ether-Based Electrolytes for Long Cycle Life of Lithium-Ion Batteries at High Charge Voltage | Journal Article | PNNL [pnnl.gov]
- 10. Enabling Ether-Based Electrolytes for Long Cycle Life of Lithium-Ion Batteries at High Charge Voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of 1,4-Diethoxybutane in Grignard Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1,4-diethoxybutane as a solvent in Grignard reactions. While less conventional than diethyl ether or tetrahydrofuran (THF), its higher boiling point and potential for improved reaction control offer distinct advantages in specific synthetic applications.
Introduction
Grignard reagents (RMgX) are powerful nucleophiles integral to carbon-carbon bond formation in organic synthesis. The choice of solvent is critical for the successful formation and reactivity of these organometallic compounds. Ethereal solvents are essential as they solvate the magnesium center, stabilizing the Grignard reagent and preventing its decomposition.[1][2]
This compound, a high-boiling point ether (boiling point: ~165-170 °C), presents a valuable alternative to lower-boiling point ethers like diethyl ether (b.p. 34.6 °C) and THF (b.p. 66 °C). Its use can enhance reaction safety by reducing the risks associated with highly volatile and flammable solvents. Furthermore, the higher reaction temperatures achievable with this compound can be advantageous for the formation of Grignard reagents from less reactive organic halides, such as aryl chlorides, and can influence reaction pathways and product distributions.
Advantages of this compound in Grignard Reactions
-
Enhanced Safety: The significantly higher boiling point and flash point of this compound compared to diethyl ether and THF reduce the risk of fire, making it a safer option for large-scale reactions.
-
Higher Reaction Temperatures: The ability to conduct reactions at elevated temperatures can be beneficial for:
-
Initiating the formation of Grignard reagents from unreactive halides (e.g., chloroarenes).
-
Increasing reaction rates.
-
Overcoming activation energy barriers for certain subsequent reactions of the Grignard reagent.
-
-
Improved Stability of Grignard Reagents: High-boiling ethers can enhance the stability of Grignard reagents, potentially allowing for longer reaction times or storage.
-
Potential for Altered Selectivity: The solvent can influence the aggregation state and reactivity of the Grignard reagent, which may lead to different chemo- and regioselectivity compared to reactions in lower-boiling ethers.
Data Presentation
While specific quantitative data for Grignard reactions in this compound is not extensively available in the literature, the following table provides a comparative overview of the physical properties of relevant ether solvents. This data is crucial for reaction design and safety considerations.
| Solvent | Boiling Point (°C) | Flash Point (°C) | Density (g/mL) | Water Solubility | Dielectric Constant |
| This compound | 165-170 | ~57 | 0.867 | Slightly soluble | - |
| Diethyl Ether | 34.6 | -45 | 0.713 | 6.9 g/100 mL | 4.3 |
| Tetrahydrofuran (THF) | 66 | -14 | 0.889 | Miscible | 7.5 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -11 | 0.854 | 14 g/100 mL | 6.2 |
| Di-n-butyl ether | 142 | 25 | 0.764 | Insoluble | 3.1 |
Experimental Protocols
The following are detailed protocols for the preparation of a Grignard reagent using this compound as a solvent and its subsequent reaction with an electrophile. These protocols are based on standard Grignard reaction procedures, adapted for a high-boiling solvent.
Protocol 1: Preparation of Phenylmagnesium Bromide in this compound
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous this compound
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with stirrer
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove any traces of moisture. The entire system should be under a positive pressure of an inert gas (nitrogen or argon).
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface, appearing as a purple to brown coating. This step helps to activate the magnesium.
-
Initial Reagent Addition: Add a small portion of anhydrous this compound to the flask, just enough to cover the magnesium turnings.
-
Preparation of Halide Solution: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous this compound.
-
Initiation of Reaction: Add a small amount (approximately 10%) of the bromobenzene solution to the magnesium suspension. The reaction mixture may need to be gently heated to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or grayish solution, and a gentle reflux of the solvent.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.
-
Completion of Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grayish-brown solution is the Phenylmagnesium Bromide Grignard reagent.
Diagram: Workflow for Grignard Reagent Preparation
Caption: Workflow for the preparation of Phenylmagnesium Bromide.
Protocol 2: Reaction of Phenylmagnesium Bromide with an Electrophile (Benzophenone)
Materials:
-
Phenylmagnesium bromide solution in this compound (from Protocol 1)
-
Benzophenone
-
Anhydrous this compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Cool the freshly prepared Phenylmagnesium Bromide solution to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve benzophenone (0.9 equivalents) in a minimal amount of anhydrous this compound. Add this solution dropwise to the stirred Grignard reagent solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude triphenylmethanol can be purified by recrystallization or column chromatography.
Diagram: Logical Relationship in Grignard Reaction with a Ketone
Caption: Key steps in the reaction of a Grignard reagent with a ketone.
Safety and Handling Precautions
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.[1]
-
Exothermic Reaction: The formation of Grignard reagents is exothermic. The rate of addition of the organic halide should be carefully controlled to maintain a manageable reaction temperature.
-
Handling of Reagents: this compound, like other ethers, can form peroxides upon prolonged exposure to air and light. It is recommended to use freshly opened bottles or to test for the presence of peroxides before use. Organic halides and Grignard reagents should be handled in a well-ventilated fume hood.
Conclusion
This compound serves as a viable and, in many respects, advantageous high-boiling point solvent for Grignard reactions. Its use can lead to safer reaction conditions and may provide unique reactivity profiles for challenging substrates. The protocols provided herein offer a foundation for researchers to explore the application of this solvent in their synthetic endeavors. Further optimization of reaction conditions, such as temperature and reaction time, may be necessary for specific substrate combinations.
References
Application Notes and Protocols for the Synthesis of 1,4-Diethoxybutane via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1] This protocol details the synthesis of 1,4-diethoxybutane from 1,4-butanediol and bromoethane, using sodium hydride as a strong base to generate the dialkoxide intermediate. This method is efficient for the preparation of dialkyl ethers from diols.
Reaction Scheme:
HO-(CH₂)₄-OH + 2 NaH → Na⁺⁻O-(CH₂)₄-O⁻Na⁺ + 2 H₂ Na⁺⁻O-(CH₂)₄-O⁻Na⁺ + 2 CH₃CH₂Br → CH₃CH₂-O-(CH₂)₄-O-CH₂CH₃ + 2 NaBr
Data Presentation
A summary of the physical and chemical properties of the key reagents and the final product is provided in Table 1. The stoichiometry for the reaction is detailed in Table 2.
Table 1: Physical and Chemical Properties of Reagents and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 228-230 | 1.017 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | Decomposes | 1.396 (dispersion) |
| Bromoethane | C₂H₅Br | 108.97 | 37-40 | 1.46 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 |
| This compound | C₈H₁₈O₂ | 146.23 | 171-173 | 0.833 |
Table 2: Stoichiometry of the Reaction
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass (g) | Volume (mL) |
| 1,4-Butanediol | 90.12 | 0.05 | 1.0 | 4.51 | 4.43 |
| Sodium Hydride (60%) | 24.00 (for NaH) | 0.11 | 2.2 | 4.40 (dispersion) | - |
| Bromoethane | 108.97 | 0.12 | 2.4 | 13.08 | 8.96 |
| Anhydrous THF | 72.11 | - | - | - | 150 |
Experimental Protocol
Materials and Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Schlenk line (optional, but recommended)
-
Syringes and needles
-
Separatory funnel
-
Distillation apparatus
-
Rotary evaporator
-
1,4-Butanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
Bromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Hexane (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[2][3] It is also corrosive and can cause severe skin and eye burns.[2] Handle NaH in an inert atmosphere (glovebox or under a nitrogen/argon blanket) and away from water and other protic solvents.[4] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn.[4]
-
Bromoethane: A flammable liquid and is harmful if swallowed or inhaled.[2][5] It is a suspected carcinogen.[2] All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous Tetrahydrofuran (THF): Highly flammable liquid.[6] Can form explosive peroxides upon exposure to air and light.[6] Use from a freshly opened bottle or test for peroxides before use.
-
Diethyl Ether: Extremely flammable liquid.
Step-by-Step Procedure
-
Preparation of the Reaction Setup:
-
Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel.
-
Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Preparation of Sodium Hydride:
-
In the reaction flask, add 4.40 g of 60% sodium hydride dispersion (0.11 mol NaH).
-
Under a gentle stream of inert gas, wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil. Allow the NaH to settle, and then carefully remove the hexane supernatant with a cannula or a syringe.
-
After the final wash, briefly dry the sodium hydride under a vacuum to remove residual hexane.
-
-
Formation of the Dialkoxide:
-
Add 100 mL of anhydrous THF to the flask containing the washed sodium hydride.
-
Begin stirring the suspension and cool the flask to 0 °C using an ice-water bath.
-
Dissolve 4.51 g (0.05 mol) of 1,4-butanediol in 20 mL of anhydrous THF in the dropping funnel.
-
Add the 1,4-butanediol solution dropwise to the stirred NaH suspension over 30 minutes. Hydrogen gas will evolve during the addition. Ensure the gas is safely vented through the bubbler.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour to ensure complete formation of the dialkoxide.
-
-
Addition of Bromoethane:
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
Add 13.08 g (8.96 mL, 0.12 mol) of bromoethane to the dropping funnel with 30 mL of anhydrous THF.
-
Add the bromoethane solution dropwise to the stirred reaction mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux (approximately 66 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting material.
-
-
Workup:
-
After the reaction is complete, cool the flask to 0 °C in an ice-water bath.
-
Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water.
-
Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all the organic layers and wash them with 100 mL of water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
-
Purification:
-
The crude product is purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound (the boiling point is 171-173 °C at atmospheric pressure; this will be lower under vacuum).
-
-
Characterization:
-
The identity and purity of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.[5] The expected yield is typically in the range of 70-85%.
-
Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
Application Notes and Protocols: 1,4-Diethoxybutane in the Context of Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes explore the potential of 1,4-diethoxybutane as a precursor in polymer synthesis. While direct polymerization of this compound is not a commonly documented or industrially practiced process due to the high stability of its acyclic ether linkages, this document will elucidate the underlying chemical principles. As a scientifically relevant alternative, the detailed synthesis of polytetrahydrofuran (PTHF) via the cationic ring-opening polymerization (CROP) of tetrahydrofuran (THF) will be presented. PTHF shares a similar polyether backbone and its synthesis provides a valuable model for understanding the polymerization of ether-containing monomers. Additionally, the established industrial applications of this compound will be briefly covered to provide a comprehensive overview of its utility.
Part 1: Elucidation of the Chemical Stability of this compound
This compound, an acyclic dialkyl ether, is characterized by its chemically robust ether bonds (C-O-C). Unlike cyclic ethers such as tetrahydrofuran, which possess significant ring strain, the linear structure of this compound renders it thermodynamically stable and less susceptible to ring-opening polymerization. The ether linkages in this compound are generally resistant to the typical initiators used in cationic polymerization under standard conditions. Strong acids or Lewis acids, which readily initiate the polymerization of cyclic ethers, are less effective at cleaving the stable C-O bonds in acyclic ethers without causing significant side reactions and degradation. Consequently, this compound is predominantly utilized as a high-purity aprotic solvent in organic synthesis, particularly in reactions involving organometallic reagents.[1]
Part 2: Cationic Ring-Opening Polymerization (CROP) of Tetrahydrofuran (THF) – A Viable Alternative
The synthesis of polytetrahydrofuran (PTHF), also known as poly(tetramethylene ether) glycol (PTMEG), is a large-scale industrial process that proceeds via the cationic ring-opening polymerization of tetrahydrofuran.[2] PTHF is a crucial prepolymer in the production of polyurethanes, polyesters, and polyamides, which are used to manufacture elastic fibers like spandex, as well as thermoplastic elastomers.[2][3][4]
Reaction Mechanism
The CROP of THF involves three main stages: initiation, propagation, and termination. The process is typically initiated by strong protic acids (e.g., fluorosulfonic acid) or Lewis acids in the presence of a co-initiator.[5]
A general representation of the polymerization workflow is provided below:
Caption: General workflow for the synthesis of polytetrahydrofuran (PTHF).
Signaling Pathway of Cationic Ring-Opening Polymerization of THF
The following diagram illustrates the key steps in the acid-catalyzed polymerization of THF.
Caption: Mechanism of acid-catalyzed CROP of THF.
Experimental Protocol: Laboratory-Scale Synthesis of PTHF
This protocol provides a general procedure for the synthesis of PTHF and should be adapted and optimized for specific laboratory conditions and safety protocols.
Materials:
-
Tetrahydrofuran (THF), freshly distilled and dried
-
Initiator: Acetic anhydride or a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Co-initiator (if using a Lewis acid): Water or 1,4-butanediol
-
Dry dichloromethane (DCM) as solvent (optional)
-
Methanol for quenching
-
Hexane for precipitation
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet is used as the reactor.
-
Charging the Reactor: The reactor is charged with freshly distilled THF and, if used, the dry solvent. The mixture is cooled to the desired reaction temperature (typically 0-25 °C) under a positive pressure of inert gas.
-
Initiation: The initiator system (e.g., acetic anhydride or a pre-mixed solution of Lewis acid and co-initiator in dry solvent) is added dropwise to the stirred THF solution over a period of 15-30 minutes.
-
Polymerization: The reaction mixture is stirred at the set temperature for a predetermined time (e.g., 1-24 hours). The progress of the polymerization can be monitored by measuring the viscosity of the mixture or by analyzing aliquots using techniques like gel permeation chromatography (GPC).
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol, which reacts with the active cationic chain ends.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent like hexane. The precipitated PTHF is then collected by filtration.
-
Purification and Drying: The polymer is further purified by re-dissolving it in a suitable solvent and re-precipitating. The final product is dried under vacuum to a constant weight.
Quantitative Data
The molecular weight and other properties of the synthesized PTHF can be controlled by adjusting the reaction parameters. The following table provides typical data for industrially produced PTHF.
| Property | Typical Value Range | Analysis Technique |
| Number Average Molecular Weight (Mn) | 250 - 3000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Melting Point | 20 - 30 °C | Differential Scanning Calorimetry (DSC) |
| Appearance | White waxy solid | Visual Inspection |
Note: The data presented are typical for commercial grades of PTHF and may vary depending on the specific synthesis conditions.[2]
Part 3: Industrial Applications of this compound
While not a precursor for polymerization, this compound serves as a valuable high-purity solvent in various chemical processes. Its key applications include:
-
Solvent for Organic Reactions: Its aprotic nature and relatively high boiling point make it suitable for a range of organic reactions.[1]
-
Grignard and Organometallic Reactions: It is an effective solvent for reactions involving Grignard reagents and other organometallic compounds.
-
Electrolyte Component: Due to its stability, it has been investigated as a component in electrolyte solutions for electrochemical applications.
Conclusion
This compound is a chemically stable acyclic ether that does not readily undergo polymerization under typical cationic conditions. Its primary role in the chemical industry is that of a specialized solvent. For the synthesis of polymers with a polyether backbone similar to what might be envisioned from this compound, the cationic ring-opening polymerization of tetrahydrofuran to produce polytetrahydrofuran is the established and industrially significant method. The protocols and data provided for the synthesis of PTHF serve as a detailed and practical guide for researchers interested in this class of polymers.
References
Application Notes and Protocols for the Quantification of 1,4-Diethoxybutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,4-diethoxybutane in solution, a crucial aspect of quality control and formulation development in the pharmaceutical and chemical industries. The primary recommended method is Gas Chromatography with Flame Ionization Detection (GC-FID), owing to the volatile nature of the analyte. An alternative High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method is also presented for scenarios where GC is not available or when analyzing less volatile matrices.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating and quantifying volatile compounds like this compound.[1] The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.[1]
Experimental Protocol: GC-FID Analysis
1.1.1. Sample Preparation
A critical step in GC analysis is the preparation of a sample that is compatible with the instrument.[2][3][4][5] This typically involves dilution in a suitable volatile solvent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with methanol to an expected concentration within the calibration range.
-
Internal Standard (Optional but Recommended): To improve precision, an internal standard (e.g., 1,2-dimethoxyethane) can be added to all standard and sample solutions at a constant concentration.
1.1.2. GC-FID Instrumentation and Conditions
The following table summarizes the recommended instrumental parameters for the GC-FID analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Injector | Split/Splitless |
| Liner | Deactivated splitless liner |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Oven Program | Initial: 50 °C (hold for 2 min) Ramp: 10 °C/min to 200 °C Hold: 5 min at 200 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Method Validation Summary
The analytical method should be validated to ensure it is suitable for its intended purpose.[6][7][8][9] The following table summarizes typical validation parameters for a GC-FID method for this compound quantification.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from blank or placebo |
Experimental Workflow: GC-FID Analysis
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
While GC is the preferred method, HPLC with a Refractive Index Detector (RID) can be employed for the analysis of this compound, particularly in non-volatile sample matrices.[10][11][12][13] RID is a universal detector that measures the difference in refractive index between the mobile phase and the sample eluting from the column.[10]
Experimental Protocol: HPLC-RID Analysis
2.1.1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 75:25 v/v).
-
Calibration Standards: Prepare calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.1 mg/mL to 2.0 mg/mL.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2.1.2. HPLC-RID Instrumentation and Conditions
The following table outlines the recommended parameters for the HPLC-RID analysis.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Refractive Index Detector (RID) |
| Column | Amino Column (e.g., Zorbax NH2, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| RID Temperature | 35 °C |
Method Validation Summary
The following table presents typical validation parameters for an HPLC-RID method for this compound quantification.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 2.0 mg/mL |
| Limit of Detection (LOD) | 0.03 mg/mL |
| Limit of Quantification (LOQ) | 0.1 mg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
| Specificity | Baseline separation from excipients |
Experimental Workflow: HPLC-RID Analysis
Data Presentation and Interpretation
For both methods, a calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the calibration standards. The concentration of this compound in the unknown sample is then determined by interpolating its peak area onto the calibration curve.
Conclusion
The presented GC-FID and HPLC-RID methods provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, sample matrix, and available instrumentation. Proper method validation is crucial to ensure the accuracy and precision of the results.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. iltusa.com [iltusa.com]
- 3. Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dcvmn.org [dcvmn.org]
- 8. researchgate.net [researchgate.net]
- 9. iosrphr.org [iosrphr.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 13. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Drying and Purifying 1,4-Diethoxybutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe and effective drying and purification of 1,4-diethoxybutane, a common solvent in organic synthesis. Proper purification is critical to remove impurities such as water and peroxides, which can interfere with chemical reactions and pose significant safety hazards.
Overview of Impurities and Purification Strategies
This compound, like many ethers, is susceptible to the formation of explosive peroxides upon storage and exposure to air and light. It can also absorb atmospheric moisture. Therefore, purification typically involves two key steps: removal of peroxides and removal of water, often followed by distillation to achieve high purity.
Safety Precaution: Always test for the presence of peroxides before proceeding with any distillation or heating of ethers. Distillation of ethers containing high concentrations of peroxides can lead to violent explosions.
Peroxide Testing and Removal
A qualitative test for peroxides should be performed before any purification steps.
Qualitative Peroxide Test (Potassium Iodide Method)
Protocol:
-
Add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution to 10 mL of this compound in a stoppered test tube.
-
Add a few drops of dilute hydrochloric acid and shake the mixture.
-
The formation of a yellow to brown color, indicating the liberation of iodine, signifies the presence of peroxides. A deeper color indicates a higher concentration of peroxides.
Peroxide Removal Methods
If peroxides are detected, they must be removed before distillation.
Method A: Treatment with Activated Alumina
This method is suitable for removing trace amounts of peroxides and water.
Protocol:
-
Prepare a chromatography column packed with activated basic alumina (approximately 100 g of alumina per 100 mL of solvent).
-
Pass the this compound through the column.
-
Collect the eluent, which is now free of peroxides.
-
Note: This process can also remove stabilizers. The purified ether should be used immediately or stored under an inert atmosphere.
Method B: Treatment with Ferrous Sulfate
This method is effective for reducing higher concentrations of peroxides.
Protocol:
-
Prepare a fresh solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) in 110 mL of water, and carefully add 6 mL of concentrated sulfuric acid.
-
In a separatory funnel, shake the this compound with the ferrous sulfate solution. Use approximately 20 mL of the solution for each 1 L of ether.
-
Separate the layers and discard the aqueous layer.
-
Repeat the washing until a fresh portion of the ferrous sulfate solution no longer shows a reddish color from the ferric ion.
-
Wash the ether with water to remove any residual acid and iron salts.
Drying of this compound
After peroxide removal, the solvent must be dried to remove residual water. The efficiency of various drying agents for ethers has been quantitatively evaluated, and the following table provides illustrative data based on studies of analogous ethers like tetrahydrofuran (THF). The final water content is typically determined by Karl Fischer titration.
Illustrative Quantitative Data for Drying Ethers
| Drying Agent | Conditions | Typical Final Water Content (ppm) | Notes |
| Activated 3Å Molecular Sieves | Static contact, 20% m/v, 48h | < 10 | Highly effective for achieving very low water content. |
| Activated Neutral Alumina | Column percolation | < 20 | Rapid and effective for both drying and peroxide removal. |
| Sodium wire and Benzophenone | Reflux under inert atmosphere | < 10 | Provides an anhydrous and oxygen-free solvent. The deep blue color of the benzophenone ketyl indicates anhydrous conditions. Caution: Sodium is highly reactive. |
| Calcium Hydride (CaH₂) | Stirring, 24h | 10-30 | A good pre-drying agent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Static contact, 24h | 50-100 | Lower efficiency; suitable for pre-drying. |
Note: The final water content can vary based on the initial water content of the solvent and the specific experimental conditions.
Detailed Drying Protocols
Method A: Using Activated Molecular Sieves (for ultra-dry solvent)
Protocol:
-
Pre-dry the this compound with a less reactive drying agent like anhydrous sodium sulfate if it is visibly wet.
-
Decant the pre-dried solvent into a clean, dry flask.
-
Add activated 3Å molecular sieves (approximately 20% of the solvent volume by mass).
-
Seal the flask and allow it to stand for at least 48 hours, with occasional swirling.
-
For use, carefully decant or cannula the dry solvent, leaving the molecular sieves behind.
Method B: Using Sodium and Benzophenone (for anhydrous and oxygen-free solvent)
Protocol:
-
Set up a reflux apparatus with a condenser and a nitrogen or argon inlet.
-
Place the this compound (pre-dried with CaH₂ or molecular sieves) in the distillation flask.
-
Add a small amount of benzophenone (a few spatula tips) and sodium wire or chunks.
-
Heat the mixture to reflux under an inert atmosphere.
-
Initially, the solution may be yellowish. A persistent deep blue or purple color indicates that the solvent is dry and free of oxygen.
-
The solvent can be distilled directly from this mixture for use in highly sensitive reactions.
Final Purification by Distillation
Distillation is the final step to obtain highly purified this compound.
Protocol:
-
Ensure the solvent has been tested and is free of peroxides.
-
Set up a fractional distillation apparatus. The boiling point of this compound is approximately 163-165 °C.
-
If the solvent was dried over a non-volatile drying agent (e.g., molecular sieves), decant the solvent into the distillation flask. If dried with sodium/benzophenone, the distillation can be performed directly.
-
Add boiling chips to the distillation flask.
-
Heat the flask gently.
-
Discard the initial fraction (the first 5-10% of the volume) which may contain more volatile impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Do not distill to dryness. Leave at least 10-20% of the liquid in the distillation flask to prevent the concentration of any remaining peroxides.
-
Store the purified solvent over activated molecular sieves under an inert atmosphere and in a dark, cool place.
Purity Assessment
The purity of the final product can be assessed using the following techniques:
-
Karl Fischer Titration: To quantify the residual water content.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any remaining organic impurities.
Experimental Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: Overall workflow for the purification of this compound.
Caption: Detailed workflow for peroxide removal from this compound.
Application Notes and Protocols: 1,4-Diethoxybutane as a Chemical Intermediate for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,4-diethoxybutane as a versatile chemical intermediate in the synthesis of pharmaceuticals. Detailed experimental protocols and quantitative data are presented to facilitate its application in drug discovery and development.
Introduction
This compound is a stable, high-boiling, and aprotic solvent that serves as a valuable precursor in organic synthesis.[1] Its primary utility in pharmaceutical applications lies in its role as a masked form of 1,4-butanediol and succinaldehyde, making it an effective building block for the construction of various heterocyclic compounds and aliphatic chains integral to the structure of numerous active pharmaceutical ingredients (APIs).[1] This document focuses on its application in the synthesis of the renowned antimalarial drug, primaquine.
Application in the Synthesis of Primaquine
Primaquine, an 8-aminoquinoline derivative, is a crucial drug for the radical cure of malaria caused by Plasmodium vivax and P. ovale.[2][3] The synthesis of primaquine involves the introduction of a 4-amino-1-methylbutylamino side chain at the 8-position of a 6-methoxyquinoline core. This compound can be efficiently utilized as a starting material for the synthesis of this critical side chain.
The overall synthetic strategy involves the conversion of this compound to a suitably functionalized four-carbon synthon, which is then used to alkylate the 8-amino group of 6-methoxyquinoline. A common and effective approach involves the in-situ generation of 1,4-dihalobutane from this compound, which then undergoes further transformation to the desired side chain precursor.
Synthetic Pathway Overview
The synthetic pathway from this compound to primaquine can be conceptually broken down into the following key stages:
-
Deprotection and Halogenation: Hydrolysis of this compound to 1,4-butanediol, followed by conversion to 1,4-dibromobutane.
-
Side-Chain Precursor Synthesis: Reaction of 1,4-dibromobutane with a suitable nitrogen-containing nucleophile, such as potassium phthalimide, to form a protected aminoalkyl halide.
-
Alkylation: Coupling of the protected aminoalkyl halide with 8-amino-6-methoxyquinoline.
-
Deprotection and Final Product Formation: Removal of the protecting group to yield primaquine.
Quantitative Data
The following table summarizes the typical yields for the key steps in the synthesis of primaquine starting from precursors derivable from this compound.
| Step | Reactants | Product | Typical Yield (%) | Reference(s) |
| 1. Bromination of 1,4-Butanediol | 1,4-Butanediol, HBr/H₂SO₄ | 1,4-Dibromobutane | ~93% | [3] |
| 2. Synthesis of N-(4-Bromobutyl)phthalimide | 1,4-Dibromobutane, Potassium Phthalimide | N-(4-Bromobutyl)phthalimide | 92% | [4] |
| 3. Alkylation of 6-Methoxy-8-aminoquinoline (with a similar precursor) | 4-Bromo-1-phthalimidopentane, 6-Methoxy-8-aminoquinoline | N-(4-(6-methoxyquinolin-8-ylamino)pentyl)phthalimide | ~40-67% | [1][2] |
| 4. Hydrazinolysis and Salt Formation | N-(4-(6-methoxyquinolin-8-ylamino)pentyl)phthalimide, Hydrazine Hydrate | Primaquine Diphosphate | ~80% | [2] |
| Overall | ~47% | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the synthesis of primaquine, starting from precursors readily obtained from this compound.
Protocol 1: Synthesis of 1,4-Dibromobutane from 1,4-Butanediol
This protocol describes the conversion of 1,4-butanediol, the hydrolysis product of this compound, to 1,4-dibromobutane.
Materials:
-
1,4-Butanediol
-
48% Hydrobromic acid
-
Concentrated Sulfuric acid
-
Water
-
10% Sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, place 105 mL of 48% hydrobromic acid.
-
Cool the flask in an ice bath and slowly add 71 mL of concentrated sulfuric acid with stirring.
-
To the cold solution, add 30 g of 1,4-butanediol dropwise.
-
Allow the reaction mixture to stand for 24 hours at room temperature.
-
Heat the mixture under reflux for 3 hours.
-
After cooling, two layers will form. Separate the lower organic layer.
-
Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude 1,4-dibromobutane by distillation.
Protocol 2: Synthesis of N-(4-Bromobutyl)phthalimide
This protocol details the reaction of 1,4-dibromobutane with potassium phthalimide to form the key side-chain precursor.[4]
Materials:
-
1,4-Dibromobutane
-
Potassium phthalimide
-
Acetone
-
Petroleum ether
-
Round-bottom flask, reflux condenser, column chromatography apparatus
Procedure:
-
To a round-bottom flask, add phthalimide (148 mg, 1 mmol), 1,4-dibromobutane (1.080 g, 5 mmol), and potassium carbonate (276 mg, 2 mmol).
-
Add 3 mL of acetone and heat the reaction mixture to reflux for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the reaction mixture by column chromatography using a mixture of petroleum ether and acetone (40:1) as the eluent to afford N-(4-bromobutyl)phthalimide as a white solid.
Protocol 3: Synthesis of Primaquine from N-(4-Bromopentyl)phthalimide
This protocol outlines the final steps for the synthesis of primaquine, illustrating the alkylation and deprotection steps. Note that this protocol uses a pentyl derivative, but the chemistry is directly applicable to the butyl derivative synthesized in Protocol 2.[2]
Materials:
-
N-(4-Bromopentyl)phthalimide (or N-(4-bromobutyl)phthalimide)
-
6-Methoxy-8-aminoquinoline
-
Ethanol
-
Hydrazine hydrate
-
Phosphoric acid
Procedure:
-
Alkylation: Reflux a mixture of N-(4-bromopentyl)phthalimide and 6-methoxy-8-aminoquinoline in ethanol for 6 hours. Monitor the reaction by TLC.
-
Deprotection: After completion of the alkylation, add hydrazine hydrate to the reaction mixture and continue to reflux for 4 hours to cleave the phthalimide protecting group.
-
Work-up: After cooling, perform an appropriate work-up to isolate the free base of primaquine. This typically involves extraction and solvent removal.
-
Salt Formation: Dissolve the crude primaquine base in a suitable solvent and treat with phosphoric acid to precipitate primaquine diphosphate. Recrystallize from a suitable solvent system to obtain the pure product.
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of pharmaceuticals. Its application in the synthesis of the antimalarial drug primaquine highlights its utility as a stable and effective precursor to key structural motifs. The protocols and data provided herein offer a solid foundation for researchers and drug development professionals to incorporate this compound into their synthetic strategies for the development of new and existing pharmaceutical agents.
References
Application Note: Laboratory-Scale Synthesis and Purification of 1,4-Diethoxybutane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the laboratory-scale synthesis of 1,4-diethoxybutane via the Williamson ether synthesis, starting from 1,4-butanediol and an ethyl halide. Detailed procedures for the reaction, workup, and subsequent purification by vacuum distillation are outlined. Furthermore, standard analytical techniques for product characterization and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), are described. All quantitative data and expected analytical results are summarized for clarity and reproducibility.
Introduction
This compound is a dialkyl ether that serves as a valuable aprotic solvent and a key chemical intermediate in organic synthesis.[1] Its structure, featuring two ether linkages separated by a flexible four-carbon chain, makes it suitable for reactions involving organometallic reagents.[1] It is also utilized as a precursor for generating the 1,4-dicarbonyl synthon, a crucial building block in the synthesis of various pharmaceuticals and heterocyclic compounds.[1]
The most common and versatile laboratory method for preparing ethers such as this compound is the Williamson ether synthesis.[2] This method involves the SN2 reaction between an alkoxide nucleophile and a primary alkyl halide.[3][4] In this protocol, 1,4-butanediol is deprotonated using a strong base like sodium hydride (NaH) to form a dialkoxide, which then reacts with an ethyl halide to yield the desired product.
Synthesis of this compound
This section details the experimental protocol for the synthesis of this compound.
Reaction Scheme
The synthesis proceeds in two main steps: the deprotonation of 1,4-butanediol to form the disodium butoxide intermediate, followed by a double SN2 reaction with ethyl bromide.
-
Step 1: Deprotonation HO-(CH₂)₄-OH + 2 NaH → Na⁺⁻O-(CH₂)₄-O⁻Na⁺ + 2 H₂↑
-
Step 2: Alkylation Na⁺⁻O-(CH₂)₄-O⁻Na⁺ + 2 CH₃CH₂Br → CH₃CH₂-O-(CH₂)₄-O-CH₂CH₃ + 2 NaBr
Materials and Reagents
The following table summarizes the reagents required for the synthesis.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Density (g/mL) | Notes |
| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 9.01 g | 0.10 | 1.017 | Starting diol.[5] |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 8.80 g | 0.22 | ~0.92 | Strong base, handle with care. |
| Ethyl Bromide | C₂H₅Br | 108.97 | 24.0 g | 0.22 | 1.46 | Alkylating agent. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - | 0.889 | Anhydrous reaction solvent. |
| Saturated NH₄Cl (aq) | NH₄Cl | - | ~50 mL | - | - | For quenching the reaction. |
| Saturated NaCl (aq) | NaCl | - | ~100 mL | - | - | For aqueous workup (brine). |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - | Drying agent. |
Experimental Protocol
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Addition: Under a positive pressure of inert gas (N₂ or Ar), add the sodium hydride (60% dispersion) to the flask. Add 150 mL of anhydrous THF.
-
Diol Addition: Dissolve 1,4-butanediol in 50 mL of anhydrous THF and add it to the dropping funnel. Add the diol solution dropwise to the stirred NaH suspension over 30 minutes. Hydrogen gas will evolve; ensure the setup is in a well-ventilated fume hood.
-
Alkoxide Formation: After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the dialkoxide. The mixture will appear as a grey slurry.
-
Alkylation: Cool the mixture to 0 °C using an ice bath. Add ethyl bromide to the dropping funnel with 50 mL of anhydrous THF. Add the ethyl bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Add 100 mL of deionized water and 100 mL of diethyl ether. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of saturated NaCl (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Purification Protocol
Ethers are prone to forming explosive peroxides upon exposure to air and light.[6] It is critical to test for and remove any peroxides before purification by distillation.
Peroxide Test and Removal
-
Test: Add 1 mL of the crude product to a test tube containing 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution and a drop of glacial acetic acid. A yellow-brown color indicates the presence of peroxides.
-
Removal: If peroxides are detected, wash the bulk crude product in a separatory funnel with a freshly prepared 5-10% aqueous solution of sodium sulfite or ferrous sulfate.[6] Shake gently, then separate the layers. Repeat until a peroxide test is negative. Wash the ether with water and brine, then re-dry with MgSO₄.[6]
Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using the peroxide-free crude product. Add a stir bar or boiling chips to the distillation flask.
-
Distillation: Slowly reduce the pressure. Gently heat the flask once the desired vacuum is achieved.
-
Fraction Collection: Collect the fractions based on the boiling point at the recorded pressure. The expected boiling point of this compound is approximately 104-105 °C at 13 mmHg.[6]
| Fraction | Boiling Range (°C) | Pressure (mmHg) | Expected Content |
| Forerun | < 100 | ~13 | Residual solvent (THF), unreacted ethyl bromide |
| Main Fraction | 104 - 106 | ~13 | Pure this compound |
| Residue | - | - | High-boiling impurities, polymer |
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
Expected Analytical Data
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | δ 3.48 (t, J=6.9 Hz, 4H, -O-CH₂ -CH₂-), δ 3.40 (q, J=7.0 Hz, 4H, -O-CH₂ -CH₃), δ 1.65 (m, 4H, -CH₂-CH₂ -CH₂-), δ 1.19 (t, J=7.0 Hz, 6H, -CH₂-CH₃ ) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | δ 70.8, δ 66.3, δ 26.9, δ 15.3 |
| GC-MS (EI) | Retention Time | Varies with column and conditions |
| m/z fragments | 146 (M⁺), 117, 101, 87, 73, 59, 45 | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2970-2860 (C-H stretch), ~1110 (C-O-C stretch, strong), Absence of broad O-H stretch (~3300) |
Workflow and Pathway Diagrams
Visual representations of the experimental workflow and reaction pathway aid in understanding the process.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
References
- 1. This compound | High-Purity Solvent | For Research Use [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Diethoxybutane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1,4-diethoxybutane, a valuable dialkyl ether solvent and chemical intermediate.[1] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and versatile method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a 1,4-dihalobutane (e.g., 1,4-dichlorobutane or 1,4-dibromobutane) with sodium ethoxide.[2][3][4][5] An alternative approach involves the acid-catalyzed reaction of 1,4-butanediol with ethanol, although this method can be prone to side reactions.
Q2: I am experiencing low yields in my Williamson synthesis of this compound. What are the likely causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.
-
Side reactions: The primary competing reaction is elimination (E2), which is favored by high temperatures and sterically hindered substrates.[3]
-
Purity of reagents and solvents: The presence of water in the reaction mixture can consume the sodium ethoxide and reduce the yield. Ensure all reagents and solvents are anhydrous.
-
Sub-optimal reactant ratio: An inappropriate molar ratio of the dihalobutane to sodium ethoxide can lead to incomplete conversion or the formation of mono-etherified byproducts.
Q3: What are the common side products, and how can I minimize their formation?
A3: The most common side product in the Williamson synthesis of this compound is the elimination product, 4-ethoxy-1-butene, which arises from an E2 reaction. To minimize its formation:
-
Use a primary dihalobutane: Primary halides are less prone to elimination than secondary or tertiary halides.[3]
-
Control the reaction temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.
-
Choice of base and solvent: Using a less sterically hindered base and a polar aprotic solvent can also favor substitution over elimination.
Another potential byproduct is the mono-etherified intermediate, 1-ethoxy-4-halobutane. To drive the reaction to completion and minimize this intermediate, using a slight excess of sodium ethoxide is recommended.
Q4: How can I improve the yield using phase transfer catalysis?
A4: Phase transfer catalysis (PTC) can be particularly effective when using a two-phase system, such as reacting 1,4-dihalobutane with an aqueous solution of sodium hydroxide and ethanol. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the ethoxide ion from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and yield.[6]
Q5: What is the best method for purifying this compound?
A5: The most effective method for purifying this compound from the reaction mixture is fractional distillation .[1][7] This technique separates compounds based on their boiling points. This compound has a boiling point of approximately 171-173 °C. Unreacted starting materials and lower-boiling side products can be removed as initial fractions, while the desired product is collected at its characteristic boiling point.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive sodium ethoxide (due to moisture). | Ensure all glassware is oven-dried and reagents are anhydrous. Prepare fresh sodium ethoxide if necessary. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. | |
| Insufficient reaction time. | Monitor the reaction progress using GC-MS and extend the reaction time until the starting material is consumed. | |
| Significant Amount of Elimination Byproduct | Reaction temperature is too high. | Lower the reaction temperature. Consider running the reaction at the reflux temperature of the solvent initially and adjusting as needed. |
| Sterically hindered dihalobutane used. | Use a primary dihalobutane such as 1,4-dichlorobutane or 1,4-dibromobutane. | |
| Presence of Mono-etherified Intermediate | Insufficient sodium ethoxide. | Use a slight excess (e.g., 2.2 equivalents) of sodium ethoxide to ensure complete reaction at both ends of the dihalobutane. |
| Short reaction time. | Extend the reaction time to allow for the second etherification to occur. | |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add a saturated brine solution during the aqueous workup to help break the emulsion. |
| Inefficient separation during distillation. | Use a fractionating column with sufficient theoretical plates and maintain a slow and steady distillation rate. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol describes the synthesis of this compound from 1,4-dichlorobutane and sodium ethoxide.
Materials:
-
1,4-Dichlorobutane
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, and distillation apparatus.
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small pieces to the ethanol. The mixture will heat up and evolve hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 1,4-dichlorobutane (5.0 g, 0.039 mol) dropwise from a dropping funnel over 30 minutes.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the progress of the reaction by GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of cold water. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation, collecting the fraction boiling at 171-173 °C.
Quantitative Data Summary:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Boiling Point (°C) |
| 1,4-Dichlorobutane | 127.01 | 5.0 g | 0.039 | 162 |
| Sodium | 22.99 | 2.3 g | 0.1 | 97.8 |
| Ethanol | 46.07 | 100 mL | - | 78 |
| This compound | 146.23 | - | - | 171-173 |
Protocol 2: Phase Transfer Catalyzed Synthesis of this compound
This protocol utilizes a phase transfer catalyst to facilitate the reaction between 1,4-dibromobutane and ethanol with a strong base.
Materials:
-
1,4-Dibromobutane
-
Ethanol
-
50% Aqueous Sodium Hydroxide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, mechanical stirrer, heating mantle, and distillation apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1,4-dibromobutane (10.8 g, 0.05 mol), ethanol (23 g, 0.5 mol), toluene (50 mL), and tetrabutylammonium bromide (1.6 g, 0.005 mol).
-
Reaction: Vigorously stir the mixture and heat to 70-80 °C. Slowly add 50% aqueous sodium hydroxide (20 mL) dropwise over 1 hour.
-
Reflux: Continue to stir the mixture vigorously at 80 °C for 3-5 hours. Monitor the reaction by GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Add 100 mL of water and separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with saturated aqueous sodium chloride solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation.
-
Purification: Purify the residue by fractional distillation under reduced pressure.
Visualizations
Caption: General workflow for the Williamson synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
common side reactions in the synthesis of 1,4-Diethoxybutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diethoxybutane. The following information is designed to help you troubleshoot common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a 1,4-dihalobutane (e.g., 1,4-dichlorobutane or 1,4-dibromobutane) with sodium ethoxide. Another potential, though less common, route is the acid-catalyzed reaction of 1,4-butanediol with ethanol, but this method is often plagued by side reactions.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The two main side reactions are:
-
E2 Elimination: This is a competing reaction to the desired SN2 substitution, leading to the formation of unsaturated byproducts like 4-ethoxy-1-butene. Elimination is favored by steric hindrance and the use of a strong, bulky base.[1][2]
-
Intramolecular Cyclization (Dehydration): When starting from 1,4-butanediol, an intramolecular reaction can occur, especially under acidic conditions or at elevated temperatures, to form tetrahydrofuran (THF).[3][4]
Q3: How can I minimize the formation of the E2 elimination byproduct?
A3: To favor the SN2 reaction and minimize E2 elimination, consider the following:
-
Choice of Substrate: Use a primary alkyl halide like 1,4-dichlorobutane or 1,4-dibromobutane. Primary halides are less sterically hindered, making them more susceptible to SN2 attack.[1][2]
-
Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Higher temperatures tend to favor elimination over substitution.
-
Base Strength and Steric Hindrance: While sodium ethoxide is a strong base, it is not considered exceptionally bulky. Avoid using bulkier bases like potassium tert-butoxide, which would significantly promote E2 elimination.
Q4: I am observing a significant amount of Tetrahydrofuran (THF) in my reaction mixture. What is the likely cause and how can I prevent it?
A4: The formation of THF is a strong indicator that you are either using 1,4-butanediol as a starting material under conditions that favor cyclodehydration, or that residual water and acid are present in your reaction. To prevent THF formation:
-
Starting Material: If using the Williamson ether synthesis with a 1,4-dihalobutane, ensure your starting material is not contaminated with 1,4-butanediol.
-
Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Water can interfere with the reaction and potentially lead to conditions that favor cyclization.
-
Avoid Acidic Conditions: The Williamson ether synthesis is conducted under basic conditions, which disfavors the acid-catalyzed cyclization to THF. Ensure no acidic contaminants are present.
Q5: What is a suitable solvent for the synthesis of this compound via the Williamson ether synthesis?
A5: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion. Good choices include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] Ethanol can also be used as a solvent, particularly when generating the sodium ethoxide in situ from sodium metal and ethanol.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS. If starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. | The reaction may be slower than anticipated due to factors like reactant purity or concentration. |
| E2 Elimination as a Major Pathway | Analyze the crude product mixture by GC-MS or NMR to identify elimination products. If significant, lower the reaction temperature and ensure a primary dihalide is used. | High temperatures and sterically hindered substrates favor the E2 pathway over the desired SN2 reaction.[1][2] |
| Formation of THF | If 1,4-butanediol is a potential starting material or contaminant, its cyclodehydration to THF can reduce the yield. Ensure anhydrous and basic conditions. | Acidic or high-temperature conditions promote the intramolecular cyclization of 1,4-butanediol.[3] |
| Poor Quality of Reagents | Use freshly prepared sodium ethoxide or ensure it has been stored under anhydrous conditions. Distill liquid reagents like 1,4-dihalobutane if their purity is questionable. | Moisture and other impurities can deactivate the strong base and interfere with the reaction. |
Problem 2: Difficulty in Product Purification
| Potential Impurity | Recommended Purification Strategy | Notes |
| Unreacted 1,4-Dihalobutane | Fractional distillation. This compound has a higher boiling point than 1,4-dichlorobutane. | Careful control of the distillation temperature is necessary for a clean separation. |
| Tetrahydrofuran (THF) | Extractive distillation with water can be used to separate THF from other organic components.[5] Alternatively, careful fractional distillation can be employed as THF has a significantly lower boiling point than this compound. | THF is highly volatile and should be the first fraction to be removed during distillation. |
| 4-Ethoxy-1-butene (Elimination Product) | Fractional distillation. The boiling point of this byproduct will be lower than that of the desired product. | The close boiling points of various butene isomers might make complete separation challenging. |
| Ethanol (Solvent/Byproduct) | Aqueous workup. Wash the organic layer with water or brine to remove residual ethanol. | Multiple washes may be necessary for complete removal. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
This is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
1,4-Dichlorobutane or 1,4-Dibromobutane
-
Sodium metal
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether (or other suitable solvent)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal (2.2 equivalents) to anhydrous ethanol (sufficient volume to act as a solvent) under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction: Once the sodium ethoxide solution has cooled to room temperature, add 1,4-dihalobutane (1 equivalent) dropwise via the dropping funnel with stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux. The reaction time can vary, but it is typically monitored for completion (e.g., by TLC or GC) and may take several hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench any unreacted sodium by the slow addition of water.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C8H18O2[6] |
| Molecular Weight | 146.23 g/mol [6] |
| Boiling Point | 171-173 °C |
| Density | 0.843 g/mL |
| 1H NMR (CDCl3) | δ 3.46 (t, 4H), 3.39 (q, 4H), 1.63 (m, 4H), 1.19 (t, 6H) |
| 13C NMR (CDCl3) | δ 70.4, 66.2, 26.9, 15.3 |
| IR (neat, cm-1) | 2974, 2866, 1444, 1378, 1114 (strong C-O stretch) |
| Mass Spectrum (EI, m/z) | 146 (M+), 117, 101, 87, 73, 59, 45 |
Note: NMR and IR data are predicted based on standard chemical shift and frequency tables and may vary slightly depending on the specific experimental conditions. Spectroscopic data is available on PubChem.[6]
Visualizations
Caption: Main reaction pathways in the synthesis of this compound.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BJOC - 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures [beilstein-journals.org]
- 4. US7465816B2 - Production of tetrahydrofuran from 1,4-butanediol - Google Patents [patents.google.com]
- 5. US4175009A - Separation of alcohol from tetrahydrofuran - Google Patents [patents.google.com]
- 6. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Diethoxybutane Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the distillation of 1,4-Diethoxybutane. It is intended for researchers, scientists, and drug development professionals to assist in achieving successful purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not boiling at the expected temperature. What could be the issue?
A1: This could be due to several factors:
-
Incorrect Pressure Reading: If performing a vacuum distillation, ensure your pressure gauge is calibrated and providing an accurate reading. The boiling point of a liquid is highly dependent on the pressure of the system.
-
System Leaks: In a vacuum distillation setup, any leaks will result in a higher system pressure than indicated, leading to a higher boiling point. Check all joints and connections for proper sealing.
-
Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid. The top of the bulb should be level with the bottom of the sidearm leading to the condenser.
-
Contamination: The presence of higher-boiling impurities will elevate the boiling point of the mixture.
Q2: The distillation is proceeding very slowly or not at all, even though the heating mantle is at a high temperature.
A2: This is a common issue and can be attributed to:
-
Inadequate Heating: The heating mantle may not be providing sufficient heat to the distillation flask. Ensure good contact between the flask and the mantle. For higher temperatures, consider using a sand bath or a heating oil bath for more uniform heat distribution.
-
Poor Insulation: Heat loss to the surrounding environment can be significant, especially for high-boiling liquids. Insulating the distillation column and head with glass wool or aluminum foil can help maintain the necessary vapor temperature.
-
Flooding: If the vapor flow rate is too high, it can impede the return of condensate, leading to a condition known as flooding. This can be rectified by reducing the heating rate.
Q3: My this compound is turning yellow or brown during distillation.
A3: Discoloration often indicates thermal decomposition. This compound, like many ethers, can be susceptible to degradation at high temperatures.
-
High Temperature: The atmospheric boiling point of this compound is relatively high. To avoid decomposition, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
-
Presence of Impurities: Acidic or basic impurities can catalyze decomposition reactions at elevated temperatures. Consider a pre-distillation wash with a dilute sodium bicarbonate solution, followed by drying with a suitable agent like anhydrous magnesium sulfate.
-
Peroxide Formation: Ethers are prone to forming explosive peroxides upon storage, especially when exposed to air and light. Before distilling any ether, it is crucial to test for the presence of peroxides. If peroxides are present, they must be removed prior to distillation. A common method is to wash the ether with an aqueous solution of ferrous sulfate.
Q4: I'm observing pressure fluctuations during my vacuum distillation.
A4: Unstable vacuum is a frequent problem.
-
Vacuum Pump Issues: Ensure your vacuum pump is in good working order and the pump oil is clean.
-
System Leaks: As mentioned before, leaks are a primary cause of vacuum instability. Re-check all seals and connections. Using a high-vacuum grease on ground glass joints can help ensure a good seal.
-
Bumping: The sudden, violent boiling of a liquid is known as bumping. This can cause pressure surges. Using a magnetic stirrer or adding boiling chips to the distillation flask will promote smooth boiling.
Q5: How can I improve the separation of this compound from impurities?
A5: To enhance separation efficiency:
-
Fractional Distillation: If you have impurities with boiling points close to that of this compound, a simple distillation may not be sufficient. Employing a fractionating column (e.g., Vigreux, Raschig, or packed column) will provide multiple theoretical plates for a more efficient separation.
-
Optimize Reflux Ratio: In fractional distillation, increasing the reflux ratio (the ratio of condensate returned to the column to that collected as distillate) can improve separation, although it will increase the distillation time.
Data Presentation
| Property | Value |
| Molecular Formula | C8H18O2 |
| Molecular Weight | 146.23 g/mol [1][2] |
| Normal Boiling Point | ~171-173 °C (estimated) |
| Estimated Boiling Point at 20 mmHg | ~70-75 °C |
| Estimated Boiling Point at 10 mmHg | ~60-65 °C |
| Density | 0.843 g/mL[1] |
Note: Boiling points at reduced pressure are estimations and may vary based on the accuracy of the vacuum measurement.
Experimental Protocols
Protocol for Vacuum Distillation of this compound
-
Peroxide Test: Before proceeding, test a small sample of the this compound for the presence of peroxides using peroxide test strips or the potassium iodide method. If peroxides are detected, they must be quenched by washing with a freshly prepared 5% aqueous solution of ferrous sulfate.
-
Drying: If the sample is wet, dry it over a suitable drying agent such as anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware.
-
Place the crude this compound and a magnetic stir bar or boiling chips into a round-bottom flask (do not fill more than two-thirds full).
-
Connect the flask to a distillation head with a thermometer adapter and a condenser. Ensure the thermometer bulb is correctly positioned.
-
Connect the condenser to a receiving flask. A cow-type adapter can be used to collect different fractions.
-
Connect the vacuum takeoff to a cold trap and then to a vacuum pump.
-
-
Distillation Procedure:
-
Turn on the cooling water to the condenser and begin stirring the liquid in the distillation flask.
-
Slowly evacuate the system to the desired pressure. Check for leaks if the pressure is not stable.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle or oil bath.
-
Collect any low-boiling forerun in a separate receiving flask.
-
When the temperature stabilizes at the expected boiling point for the given pressure, switch to a clean receiving flask to collect the pure this compound fraction.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.
-
Once the distillation is complete, remove the heat source and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound distillation.
References
Technical Support Center: Optimizing Reaction Conditions with 1,4-Diethoxybutane
Welcome to the technical support center for the utilization of 1,4-diethoxybutane as a solvent in your chemical research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for reaction optimization. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂ | [1](2) |
| Molecular Weight | 146.23 g/mol | [1](2) |
| Boiling Point | 163-165 °C | [1](2) |
| Density | 0.833 g/mL | [1](2) |
| Refractive Index | 1.403 | [1](2) |
| Flash Point | 34.7 °C | |
| Solubility | Miscible with many organic solvents. |
Troubleshooting Guides
This section addresses specific issues that may arise when using this compound as a solvent.
Issue 1: Low or No Reaction Conversion
Question: My reaction is showing low or no conversion to the desired product. What are the potential causes and solutions when using this compound?
Answer:
Low or no conversion in reactions conducted in this compound can stem from several factors, often related to the solvent's properties and the specific reaction type.
A. For Grignard and Organolithium Reactions:
-
Inadequate Reagent Formation: The higher boiling point of this compound may require higher temperatures for the formation of organometallic reagents compared to lower-boiling ethers.
-
Solution: Ensure the reaction temperature is sufficient to initiate and sustain the formation of the Grignard or organolithium reagent. Gentle heating may be necessary.
-
-
Moisture Contamination: Like all ether solvents used for organometallic reactions, this compound must be scrupulously dry. Water will quench the highly basic organometallic reagents.[3]
-
Solution: Use freshly distilled or commercially available anhydrous this compound. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Solubility of Starting Materials: While this compound is a good solvent for many organic compounds, some starting materials may have limited solubility at room temperature.
-
Solution: Gently warm the reaction mixture to improve the solubility of your reactants.
-
B. For Nucleophilic Substitution Reactions:
-
Insufficient Reaction Temperature: The higher boiling point of this compound allows for reactions to be conducted at elevated temperatures, which can be necessary for less reactive substrates or nucleophiles.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
-
Solvent Polarity: this compound is a polar aprotic solvent. For Sₙ2 reactions, polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its nucleophilicity.
-
Solution: If your Sₙ2 reaction is slow, consider if the polarity of this compound is optimal. In some cases, a more polar aprotic solvent might be required.
-
C. General Considerations:
-
Reagent Stability at Higher Temperatures: The ability to heat reactions to higher temperatures in this compound can also lead to the decomposition of thermally sensitive reagents or products.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction for the appearance of degradation products.
-
Issue 2: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating my product from the high-boiling this compound. What are the recommended procedures?
Answer:
The high boiling point of this compound (163-165 °C) can make its removal by standard rotary evaporation challenging. Here are several strategies for product isolation:
A. Liquid-Liquid Extraction:
-
If your product has significantly different solubility in a non-polar solvent compared to this compound, you can perform a liquid-liquid extraction.
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a large volume of water.
-
Extract the aqueous mixture with a low-boiling point, water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
-
B. Distillation:
-
If your product is volatile and has a significantly lower boiling point than this compound, simple or fractional distillation can be effective.
-
If your product has a high boiling point and is thermally stable, vacuum distillation can be used to remove the this compound.
C. Crystallization:
-
If your product is a solid, inducing crystallization directly from the reaction mixture or after partial solvent removal can be an effective purification method.[4]
-
Procedure:
-
Concentrate the reaction mixture as much as possible under high vacuum.
-
Attempt to crystallize the product by adding a suitable anti-solvent (a solvent in which your product is insoluble).
-
Cool the mixture to promote crystallization.
-
Collect the solid product by filtration.
-
-
D. Chromatography:
-
If other methods fail, column chromatography can be used to separate your product from the solvent and other impurities.
-
Procedure:
-
Concentrate the reaction mixture under high vacuum to remove as much this compound as possible.
-
Adsorb the crude mixture onto a small amount of silica gel.
-
Purify by flash column chromatography using an appropriate eluent system.
-
-
Frequently Asked Questions (FAQs)
Q1: Is this compound a good substitute for other ether solvents like THF or diethyl ether?
A1: this compound can be a suitable substitute for THF or diethyl ether in many reactions, particularly those requiring higher temperatures. Its higher boiling point allows for a wider operational temperature range. However, its different polarity and solvating properties may affect reaction rates and outcomes. It is recommended to perform small-scale optimization experiments when substituting it for another ether solvent.
Q2: How should I handle and store this compound safely?
A2: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Like other ethers, this compound can form explosive peroxides upon exposure to air and light. It should be stored in a tightly sealed, opaque container, under an inert atmosphere if possible, and away from heat and direct sunlight. Regularly test for the presence of peroxides, especially before any distillation.
Q3: Can this compound be used in cross-coupling reactions like Suzuki or Heck couplings?
A3: While less common than solvents like toluene, DMF, or dioxane, this compound's high boiling point and polar aprotic nature could make it a viable solvent for certain cross-coupling reactions, particularly those that benefit from higher temperatures to promote catalyst turnover and solubility of reactants.[5][6] However, catalyst and ligand compatibility should be carefully evaluated.
Q4: What are the potential side reactions when using this compound at high temperatures?
A4: At elevated temperatures, especially in the presence of strong acids or bases, this compound could potentially undergo ether cleavage. In reactions involving very strong bases like organolithium reagents, deprotonation at the alpha-position to the ether oxygen is a possibility, although generally less favorable than with THF.[7] Thermal decomposition may also occur at very high temperatures. It is always advisable to conduct reactions at the lowest effective temperature.
Q5: How can I test for peroxides in this compound?
A5: A common qualitative test for peroxides involves the use of potassium iodide (KI). Add about 1 mL of the solvent to a solution of 100 mg of KI in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides. Commercial peroxide test strips are also available for a more quantitative assessment. If peroxides are present at a significant level, the solvent should be treated (e.g., with ferrous sulfate) or disposed of according to your institution's safety guidelines. Never distill a solvent that contains high levels of peroxides.
Experimental Protocols
This section provides a detailed methodology for a representative reaction where a di-alkoxybutane is employed in a manner analogous to how this compound could be used.
Synthesis of 4,4-Diethoxybut-1-yne via Grignard-type Reaction
This protocol is adapted from a known synthesis of an analogous compound and illustrates the use of a di-alkoxybutane in an organometallic reaction.[8]
Reaction Scheme:
Propargyl Bromide + Magnesium → Propargylmagnesium Bromide Propargylmagnesium Bromide + Diethyl Phenyl Orthoformate → 4,4-Diethoxybut-1-yne
Materials:
-
Magnesium turnings
-
Propargyl bromide (80% solution in toluene)
-
Diethyl phenyl orthoformate
-
Anhydrous this compound (as solvent)
-
Anhydrous Diethyl Ether (for comparison or co-solvent)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous this compound to cover the magnesium.
-
In the addition funnel, place a solution of propargyl bromide (1.0 eq) in anhydrous this compound.
-
Add a small portion of the propargyl bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of diethyl phenyl orthoformate (1.1 eq) in anhydrous this compound dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the diethyl ether.
-
The crude product containing this compound can be purified by vacuum distillation to yield 4,4-diethoxybut-1-yne.
-
Expected Outcome:
The synthesis of 4,4-diethoxybut-1-yne using this method has been reported to proceed in moderate to good yields (55-75%).[8] The use of this compound as the solvent would be expected to give similar results, potentially at a slightly higher reaction temperature for the Grignard formation if initiation is sluggish.
| Reaction | Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Grignard-type Coupling | Propargyl Bromide | Diethyl Phenyl Orthoformate | Diethyl Ether | rt | 12 | 55 | [8](8) |
| Grignard-type Coupling | Propargyl Bromide | Acetyl Diethyl Orthoformate | Not specified | Not specified | Not specified | 74 | [8](8) |
References
- 1. resources.saylor.org [resources.saylor.org]
- 2. This compound [stenutz.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. unifr.ch [unifr.ch]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. people.uniurb.it [people.uniurb.it]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up 1,4-Diethoxybutane Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diethoxybutane. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address challenges that may arise during the scaling up of its production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most common and industrially viable method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the reaction of a sodium alkoxide with a primary alkyl halide. In this case, sodium ethoxide is reacted with a 1,4-dihalobutane (e.g., 1,4-dichlorobutane or 1,4-dibromobutane).
Another potential route is the catalytic etherification of 1,4-butanediol with ethanol . This method avoids the use of stoichiometric amounts of base and the formation of salt byproducts, making it a "greener" alternative. However, it requires careful catalyst selection and optimization of reaction conditions to achieve high selectivity and yield.
Q2: What are the critical parameters to control during the scale-up of the Williamson ether synthesis for this compound?
A2: Several parameters are crucial for a successful and safe scale-up:
-
Temperature: The reaction is typically carried out at temperatures ranging from 50 to 100°C.[1] Higher temperatures can increase the rate of reaction but also promote the undesirable elimination side reaction. Careful temperature control is essential to balance reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like acetonitrile and N,N-dimethylformamide (DMF) are commonly used as they can accelerate the S\textsubscript{N}2 reaction.[1]
-
Stoichiometry: A slight excess of sodium ethoxide is often used to ensure complete conversion of the 1,4-dihalobutane. However, a large excess can increase the likelihood of side reactions and complicate purification.
-
Agitation: Efficient mixing is critical to ensure proper contact between the reactants, especially in a heterogeneous mixture. Inadequate mixing can lead to localized "hot spots" and reduced yields.
-
Reaction Time: The reaction is typically complete within 1 to 8 hours.[1] Monitoring the reaction progress by techniques like gas chromatography (GC) is recommended to determine the optimal reaction time.
Q3: What are the common side reactions and impurities encountered during this compound synthesis?
A3: The primary side reaction of concern in the Williamson ether synthesis is the E2 elimination , which leads to the formation of unsaturated byproducts. This is more prevalent when using secondary or tertiary alkyl halides, but can also occur with primary halides at elevated temperatures.[2][3]
Other potential impurities include:
-
Unreacted starting materials (1,4-dihalobutane, ethanol).
-
Mono-etherified intermediate (4-ethoxy-1-halobutane).
-
Byproducts from the reaction of sodium ethoxide with the solvent.
In the catalytic etherification of 1,4-butanediol, potential byproducts include tetrahydrofuran (THF) through intramolecular dehydration of the diol.[4]
Q4: How can I purify this compound at a larger scale?
A4: Fractional distillation is the most common method for purifying this compound on an industrial scale.[5][6][7] This technique separates compounds based on their boiling points. Since this compound has a relatively high boiling point, it can be effectively separated from lower-boiling impurities like ethanol and some side products. The efficiency of the separation depends on the design of the distillation column, including the number of theoretical plates.[8]
Q5: What are the key safety considerations when handling sodium ethoxide on a large scale?
A5: Sodium ethoxide is a strong base and is highly reactive and flammable.[1][2][5][9] Key safety precautions include:
-
Handling in an inert atmosphere: Sodium ethoxide reacts with moisture in the air. It should be handled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and flame-retardant clothing.[10]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, all equipment should be properly grounded and bonded.[1]
-
Fire Safety: Have appropriate fire extinguishing media readily available, such as dry chemical powder or alcohol-resistant foam. Do not use water, as it reacts violently with sodium ethoxide.[9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time and monitor progress by GC. - Ensure efficient stirring to improve reactant contact. - Consider a moderate increase in reaction temperature, while monitoring for side products.[1] |
| Side reactions (e.g., elimination). | - Use a primary alkyl halide (1,4-dichlorobutane or 1,4-dibromobutane).[2][3] - Avoid excessively high reaction temperatures. | |
| Inactive sodium ethoxide. | - Ensure sodium ethoxide is stored under a dry, inert atmosphere to prevent decomposition.[10] | |
| Presence of Significant Impurities | Unreacted 1,4-dihalobutane. | - Use a slight excess of sodium ethoxide. - Increase reaction time or temperature. |
| Formation of mono-etherified intermediate. | - Optimize stoichiometry and reaction time to favor di-substitution. | |
| Formation of elimination byproducts. | - Lower the reaction temperature.[3] | |
| Difficulties in Purification | Inefficient distillation. | - Use a fractional distillation column with a sufficient number of theoretical plates.[8] - Optimize the reflux ratio during distillation. |
| Presence of high-boiling impurities. | - Consider pre-treatment steps before distillation, such as washing with water to remove any remaining salts. | |
| Safety Incidents (e.g., fire, exposure) | Improper handling of sodium ethoxide. | - Strictly adhere to all safety protocols for handling reactive and flammable materials.[1][2][5][9] - Ensure all personnel are properly trained on the hazards and handling procedures. |
Experimental Protocols
1. Williamson Ether Synthesis of this compound (Illustrative Lab-Scale Protocol)
-
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
1,4-Dichlorobutane
-
Anhydrous diethyl ether (as solvent)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), carefully add sodium metal (2.2 equivalents) to anhydrous ethanol at 0°C to prepare sodium ethoxide.
-
Once all the sodium has reacted, add 1,4-dichlorobutane (1.0 equivalent) dropwise to the sodium ethoxide solution while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture to reflux (around 50-60°C) and monitor the reaction progress by GC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Note: This is a generalized lab-scale protocol. For scale-up, a thorough hazard analysis and process optimization are required. The use of commercially available sodium ethoxide solution is recommended for larger scales to avoid the hazards associated with handling sodium metal.
Data Presentation
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of this compound
| Parameter | Typical Range | Notes |
| Temperature | 50 - 100 °C | Higher temperatures can lead to increased elimination byproducts.[1] |
| Pressure | Atmospheric | |
| Reactant Ratio (Sodium Ethoxide:1,4-Dihalobutane) | 2.1:1 to 2.5:1 | A slight excess of sodium ethoxide is used to drive the reaction to completion. |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents are preferred.[1] |
| Reaction Time | 1 - 8 hours | Monitor by GC for completion.[1] |
| Typical Yield | 50 - 95% (lab scale) | Industrial yields may be higher with optimized processes.[1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for scaling up this compound production.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 5. chembam.com [chembam.com]
- 6. Top Industrial Distillation Equipment for Efficient Fractional Process [alaquainc.com]
- 7. quora.com [quora.com]
- 8. Purification [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 1,4-Diethoxybutane in Electrochemical Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,4-diethoxybutane as an electrolyte solvent in electrochemical cells.
Frequently Asked Questions (FAQs)
Q1: What are the expected electrochemical stability limits of this compound?
A1: Ether-based electrolytes, including this compound, are generally known for their good reductive stability, making them suitable for use with lithium metal anodes. However, their oxidative stability is limited, typically to potentials below 4.0 V vs. Li/Li⁺.[1][2] Operation at higher voltages can lead to accelerated degradation of the solvent.
Q2: What are the likely degradation pathways for this compound in an electrochemical cell?
A2: The degradation of this compound can proceed through two main pathways: oxidative degradation at the cathode (positive electrode) and reductive degradation at the anode (negative electrode).
-
Oxidative Degradation: At high potentials, the ether linkages are susceptible to oxidation. This can be initiated by direct electron transfer at the electrode surface or by reaction with reactive oxygen species.[3] The proposed mechanism involves hydrogen abstraction from the carbon adjacent to the ether oxygen, leading to the formation of various byproducts such as aldehydes, esters, and shorter-chain ethers.
-
Reductive Degradation: In the presence of highly reductive species, such as lithium metal, cleavage of the C-O ether bond can occur. This can lead to the formation of alkanes, alkoxides, and other fragmentation products.
Q3: What are the common signs of this compound degradation in my electrochemical cell?
A3: Common indicators of electrolyte degradation include:
-
A gradual decrease in coulombic efficiency and capacity retention during cycling.
-
An increase in cell impedance.
-
Visible changes in the electrolyte color (e.g., darkening).
-
Gas evolution, leading to cell swelling or pressure buildup.
-
Formation of a thick or unstable solid electrolyte interphase (SEI) on the anode.
Q4: What analytical techniques are recommended for identifying the degradation products of this compound?
A4: A combination of chromatographic and spectroscopic techniques is typically employed to identify and quantify degradation products. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile and semi-volatile organic degradation products.[4]
-
High-Performance Liquid Chromatography (HPLC): For the separation and analysis of less volatile or thermally labile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of unknown degradation products.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the degradation products and changes in the electrolyte composition.
Troubleshooting Guides
Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency
| Possible Cause | Troubleshooting Step |
| Operating at too high a voltage: Exceeding the oxidative stability limit of this compound. | 1. Verify the operating voltage window of your cell. 2. Perform cyclic voltammetry on your electrolyte system to determine the actual oxidative stability limit. 3. Consider using a lower upper cutoff voltage during cycling. |
| Electrolyte contamination: Presence of water or other impurities that can accelerate degradation. | 1. Ensure that this compound and the lithium salt are of high purity and low water content. 2. Assemble cells in a glovebox with a controlled atmosphere (low water and oxygen levels). |
| Unstable Solid Electrolyte Interphase (SEI): Continuous electrolyte reduction at the anode. | 1. Consider using SEI-forming additives in your electrolyte formulation. 2. Optimize the formation cycling protocol to create a more stable SEI. |
Issue 2: Inconsistent or Non-Reproducible Electrochemical Data
| Possible Cause | Troubleshooting Step |
| Cell leakage: Poor sealing of the electrochemical cell. | 1. Inspect the cell components (gaskets, casing) for any signs of damage. 2. Ensure proper assembly and tightening of the cell.[6] 3. Use fresh gaskets for each new cell assembly. |
| Reference electrode instability: Drifting potential of the reference electrode. | 1. Check the filling solution of the reference electrode. 2. If using a quasi-reference electrode, calibrate it against a standard reference electrode before and after the experiment. |
| Working electrode surface contamination or inactivation: | 1. Polish or clean the working electrode surface according to the manufacturer's instructions before each experiment. 2. For thin-film electrodes, ensure good adhesion to the current collector. |
Experimental Protocols
Protocol 1: Determination of Oxidative Stability by Linear Sweep Voltammetry (LSV)
-
Cell Assembly: Assemble a three-electrode cell in an inert atmosphere (e.g., argon-filled glovebox).
-
Working Electrode: Glassy carbon or platinum electrode.
-
Counter Electrode: Lithium metal foil.
-
Reference Electrode: Lithium metal foil.
-
Electrolyte: this compound with the desired lithium salt concentration (e.g., 1 M LiTFSI).
-
-
Electrochemical Measurement:
-
Connect the cell to a potentiostat.
-
Perform LSV by scanning the potential from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the current response as a function of the applied potential.
-
The onset potential of a significant increase in current is considered the oxidative stability limit of the electrolyte.
-
Protocol 2: Analysis of Volatile Degradation Products by Headspace GC-MS
-
Sample Preparation:
-
After electrochemical cycling, carefully disassemble the cell in an inert atmosphere.
-
Collect a small aliquot (e.g., 100 µL) of the electrolyte.
-
Place the electrolyte in a headspace vial and seal it.
-
-
GC-MS Analysis:
-
Incubate the vial at an elevated temperature (e.g., 80°C) for a set time to allow volatile compounds to partition into the headspace.
-
Inject a sample of the headspace gas into the GC-MS system.
-
Use a suitable GC column for the separation of volatile organic compounds.
-
Identify the separated compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST).
-
-
Quantification:
-
For quantitative analysis, prepare calibration standards of suspected degradation products and analyze them under the same conditions.
-
Degradation Pathways and Experimental Workflow
Caption: Figure 1: Proposed Degradation Pathways of this compound
Caption: Figure 2: Experimental Workflow for Degradation Analysis
References
- 1. Enabling Ether-Based Electrolytes for Long Cycle Life of Lithium-Ion Batteries at High Charge Voltage | Journal Article | PNNL [pnnl.gov]
- 2. Ultra-low concentration ether electrolytes with strong Coulomb interactions for high-voltage lithium metal batteries - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07393B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of analytical method for determination of 1,4-dioxane in cleansing products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. beyond-battery.com [beyond-battery.com]
Technical Support Center: Handling the Moisture Sensitivity of 1,4-Diethoxybutane
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for handling 1,4-diethoxybutane, a moisture-sensitive reagent. Adherence to proper handling techniques is crucial to ensure the integrity of your experiments and the safety of laboratory personnel.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the storage and use of this compound.
Q1: I suspect my this compound has been contaminated with water. What are the potential consequences for my reaction?
A1: Moisture contamination can have significant implications for reactions involving this compound. The primary consequence is the acid-catalyzed hydrolysis of the ether linkages. In the presence of even trace amounts of acid, water can react with this compound to form 1,4-butanediol and ethanol.
Under acidic conditions, the 1,4-butanediol intermediate can undergo further reactions. A common subsequent reaction is an intramolecular cyclization to form tetrahydrofuran (THF). In some cases, particularly with stronger acids and higher temperatures, the hydrolysis can lead to the formation of a 1,4-dicarbonyl intermediate, which can then cyclize via a Paal-Knorr type synthesis to produce furan.[1][2][3]
The presence of these byproducts (1,4-butanediol, ethanol, THF, and furan) can interfere with your desired reaction, lead to the formation of unexpected side products, and reduce the overall yield. Additionally, if you are using this compound as a solvent for moisture-sensitive reagents, such as Grignard or organolithium reagents, the contaminating water will quench these reagents, rendering them inactive.[4][5]
Q2: My reaction is sluggish or failing completely when using this compound as a solvent for an organometallic reaction. What could be the cause?
A2: The most likely cause is the presence of residual moisture in your this compound. Organometallic reagents, such as Grignard and organolithium reagents, are extremely sensitive to protic sources like water.[4] Even trace amounts of water can quench the organometallic reagent, leading to a significant decrease in its effective concentration and, consequently, a sluggish or failed reaction.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Before use, ensure your this compound is rigorously dry.
-
Proper Handling: Use proper air-sensitive techniques, such as working under an inert atmosphere (e.g., nitrogen or argon), to prevent the introduction of atmospheric moisture during transfer.
-
Reagent Quality: Ensure the quality of your organometallic reagent has not been compromised.
Q3: I have observed the formation of an unexpected, volatile byproduct in my reaction mixture containing this compound and an acidic catalyst. How can I identify it?
A3: A likely volatile byproduct under these conditions is furan. As mentioned in A1, the acid-catalyzed hydrolysis of this compound can lead to the formation of furan.[1][2][3] You can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify this and other potential byproducts. The mass spectrum of furan is well-documented and can be compared against library data for confirmation.
Q4: How can I remove residual water from my this compound before use?
A4: The most common and effective method for drying ethers like this compound is to use activated molecular sieves. 3Å or 4Å molecular sieves are suitable for this purpose.
Q5: How can I quantitatively determine the water content in my this compound?
A5: The most accurate and widely used method for determining water content in organic solvents is Karl Fischer titration. This technique is highly sensitive and can detect even trace amounts of water.
Q6: Is this compound stable under basic conditions?
A6: Generally, ethers are chemically stable and unreactive towards bases.[6] Therefore, this compound is not expected to undergo significant degradation under basic conditions (e.g., in the presence of NaOH or KOH).[3][7][8][9][10] However, it is always good practice to perform a small-scale compatibility test if your reaction involves strong bases and harsh conditions for extended periods.
Data Presentation
The following table summarizes the key properties and potential degradation products of this compound when exposed to moisture.
| Parameter | Value/Information |
| Moisture Sensitivity | High; susceptible to acid-catalyzed hydrolysis. |
| Primary Hydrolysis Products | 1,4-Butanediol, Ethanol |
| Secondary Byproducts (Acidic Conditions) | Tetrahydrofuran (THF), Furan |
| Stability in Base | Generally stable. |
| Recommended Drying Agent | Activated 3Å or 4Å Molecular Sieves |
| Water Content Analysis | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Drying of this compound using Molecular Sieves
Objective: To remove residual water from this compound.
Materials:
-
This compound (reagent grade)
-
Activated 3Å or 4Å molecular sieves
-
Oven-dried flask with a septum or a flask equipped for use on a Schlenk line
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Activate the molecular sieves by heating them in an oven at a temperature between 200-300°C for at least 4 hours under a vacuum or with a slow stream of dry nitrogen.
-
Allow the activated sieves to cool to room temperature under a stream of inert gas or in a desiccator.
-
Add the activated molecular sieves (approximately 5-10% w/v) to the flask containing the this compound.
-
Seal the flask and allow the solvent to stand over the molecular sieves for at least 24 hours. For very low water content, a longer period may be necessary.
-
The dried solvent can be carefully decanted or transferred via a cannula for use in moisture-sensitive reactions.
Protocol 2: Quantification of Water Content by Karl Fischer Titration
Objective: To determine the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Appropriate Karl Fischer reagents (anode and cathode solutions)
-
Dry syringe and needle
-
This compound sample
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Allow the titration cell to stabilize and reach a low, stable drift rate.
-
Using a dry syringe, carefully draw a known volume or weight of the this compound sample.
-
Inject the sample into the titration cell.
-
Start the titration and record the water content provided by the instrument, typically in ppm or percent.
-
Perform multiple measurements to ensure accuracy and precision.
Mandatory Visualization
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. Effects of moisture and residual solvent on the phase stability of orthorhombic paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Out of KOH and NaOH, which is a stronger base and why ? [allen.in]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Out of LiOH , NaOH and KOH , which is the strongest base ? [allen.in]
- 9. Sciencemadness Discussion Board - NaOH vs KOH - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Solved The reaction used KOH as the base rather than | Chegg.com [chegg.com]
resolving peak splitting in NMR spectrum of 1,4-Diethoxybutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during NMR experiments, with a specific focus on interpreting the spectrum of 1,4-diethoxybutane.
Troubleshooting Guide: Resolving Peak Splitting in the NMR Spectrum of this compound
The 1H NMR spectrum of this compound can sometimes exhibit complex or poorly resolved peak splitting, particularly for the central methylene protons of the butane chain. This guide provides a step-by-step approach to troubleshoot and resolve these issues.
Expected 1H NMR Spectrum of this compound
Due to the symmetry of the molecule, four distinct signals are expected:
-
a (CH3): A triplet, due to coupling with the adjacent methylene protons (b).
-
b (O-CH2-CH3): A quartet, due to coupling with the methyl protons (a).
-
c (O-CH2-C3H6-): A triplet, due to coupling with the adjacent methylene protons (d).
-
d (-CH2-CH2-): A multiplet, appearing more complex than a simple quintet due to virtual coupling.
Frequently Asked Questions (FAQs)
Q1: Why do the central methylene protons in this compound show a complex multiplet instead of a simple quintet?
The two central methylene groups (-O-CH2-CH2 -CH2 -CH2-O-) are chemically equivalent but magnetically non-equivalent. This is because the protons of one central CH2 group are coupled to the protons of the other central CH2 group, and also to the protons of the adjacent O-CH2 groups. When the chemical shift difference between coupled protons is small compared to their coupling constant, second-order effects (also known as strong coupling or virtual coupling) can occur, leading to complex and non-first-order splitting patterns.
Q2: My spectrum shows broad peaks and poor resolution. What are the possible causes?
Several factors can contribute to peak broadening and poor resolution:
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.[1]
-
Shimming: An inhomogeneous magnetic field will cause significant peak broadening. Proper shimming of the NMR spectrometer is crucial.
-
Solvent: The choice of solvent can affect the resolution and chemical shifts of the signals.[1]
-
Temperature: Lower temperatures can slow down molecular tumbling, leading to broader lines. Conversely, for molecules with conformational isomers (rotamers), variable temperature NMR can sometimes simplify complex spectra by either "freezing out" a single conformer at low temperature or averaging the signals at high temperature.[1]
Q3: The splitting pattern of the ethoxy group (triplet and quartet) is not well-defined. How can I improve this?
This is often a resolution issue. To improve the resolution of the triplet and quartet of the ethoxy group, you can try the following:
-
Optimize Shimming: This is the most critical step for improving resolution.
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, which can help to resolve closely spaced peaks.
-
Adjust Sample Concentration: Diluting the sample may reduce viscosity and improve resolution.
Q4: I suspect the presence of impurities in my sample. How can I confirm this?
Impurities can introduce extra peaks that may overlap with the signals of this compound, complicating the spectrum.
-
Check Solvent Peaks: Residual non-deuterated solvent can show up in the spectrum.
-
Compare with a Reference Spectrum: If available, compare your spectrum with a known spectrum of pure this compound.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, making it easier to distinguish between the desired compound and impurities.
Data Presentation
The following table summarizes the expected 1H NMR chemical shifts and coupling constants for this compound. Note that actual values may vary slightly depending on the solvent and experimental conditions.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| a (CH3) | ~1.2 | Triplet (t) | ~7.0 |
| b (O-CH2-CH3) | ~3.5 | Quartet (q) | ~7.0 |
| c (O-CH2-C3H6-) | ~3.4 | Triplet (t) | ~6.5 |
| d (-CH2-CH2-) | ~1.6 | Multiplet (m) | - |
Experimental Protocols
Protocol for High-Resolution 1H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Filter the solution into a clean, dry NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining high resolution. Monitor the peak shape of a sharp signal (e.g., TMS or a solvent residual peak) while adjusting the shim coils.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
Apply a 90° pulse angle.
-
Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the solvent residual peak.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting peak splitting issues in an NMR spectrum.
Caption: A flowchart illustrating the decision-making process for troubleshooting NMR peak splitting issues.
References
minimizing byproduct formation in 1,4-Diethoxybutane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diethoxybutane. The information is tailored to address common issues and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common laboratory synthesis of this compound is achieved via the Williamson ether synthesis. This involves the reaction of a 1,4-dihalobutane (typically 1,4-dichlorobutane or 1,4-dibromobutane) with sodium ethoxide. An alternative route involves the acid-catalyzed etherification of 1,4-butanediol with ethanol.
Q2: What are the potential major byproducts in the Williamson synthesis of this compound?
A2: The primary byproduct concerns in the Williamson synthesis of this compound include:
-
4-Ethoxy-1-butanol: This results from incomplete reaction where only one of the halide atoms is substituted by an ethoxide group.
-
But-1-ene and But-2-ene: These are elimination byproducts, favored by high temperatures and sterically hindered bases.
-
Tetrahydrofuran (THF): Intramolecular cyclization of 4-ethoxy-1-butanol or the starting 1,4-dihalobutane under basic conditions can lead to the formation of THF.
-
4,4'-Diethoxy-dibutyl ether: This can form through the reaction of the mono-substituted intermediate with another molecule of the starting dihalide.
Q3: How can I monitor the progress of my this compound synthesis?
A3: The progress of the reaction can be effectively monitored using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1][2] This will allow for the quantification of the starting materials, the desired product, and any volatile byproducts. Thin-layer chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.
Q4: What are the recommended purification methods for this compound?
A4: Following the reaction, a standard workup procedure involves quenching the reaction with water and extracting the product into an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is typically purified by fractional distillation to separate this compound from unreacted starting materials and byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Competing elimination reactions. - Loss of product during workup. | - Increase reaction time or temperature moderately. - Ensure a molar excess of sodium ethoxide. - Use a primary alkyl halide (1,4-dibromobutane is more reactive than 1,4-dichlorobutane). - Maintain a lower reaction temperature to disfavor elimination. - Ensure efficient extraction and careful distillation. |
| High percentage of 4-ethoxy-1-butanol | - Insufficient amount of sodium ethoxide. - Short reaction time. | - Use at least two equivalents of sodium ethoxide per equivalent of 1,4-dihalobutane. - Increase the reaction time and monitor for the disappearance of the mono-substituted intermediate by GC. |
| Significant formation of butene byproducts | - High reaction temperature. - Use of a sterically hindered base. | - Maintain a moderate reaction temperature (e.g., refluxing ethanol). - Use a non-hindered base like sodium ethoxide. |
| Presence of Tetrahydrofuran (THF) in the product | - Intramolecular cyclization of 4-ethoxy-1-butanol. | - Ensure a sufficient excess of the ethoxide nucleophile to favor the intermolecular reaction. - A lower reaction temperature may also reduce the rate of cyclization. |
| Formation of high molecular weight byproducts | - Dimerization or oligomerization reactions. | - Use a molar excess of the ethoxide to ensure complete reaction of the dihalide. - Consider adding the dihalobutane slowly to a solution of the ethoxide to maintain a high concentration of the nucleophile relative to the electrophile. |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound from 1,4-Dichlorobutane
Materials:
-
1,4-Dichlorobutane
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution to room temperature. Add 1,4-dichlorobutane dropwise to the stirred solution using an addition funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain the reflux for several hours. Monitor the reaction progress by GC analysis of small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to 1,4-Diethoxybutane and 1,2-dimethoxyethane (DME) as Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction outcomes, product purity, and process efficiency. This guide provides an objective comparison of two ether-based solvents, 1,4-diethoxybutane and 1,2-dimethoxyethane (DME), offering insights into their physical properties, performance in key applications, and relevant experimental protocols.
Physicochemical Properties
A fundamental understanding of a solvent's physical properties is essential for its effective application. The following table summarizes the key physicochemical characteristics of this compound and DME.
| Property | This compound | 1,2-dimethoxyethane (DME) |
| CAS Number | 13344-00-8[1][2][3] | 110-71-4 |
| Molecular Formula | C8H18O2[1][2] | C4H10O2 |
| Molecular Weight | 146.23 g/mol [1][4] | 90.12 g/mol |
| Boiling Point | 163-165.3 °C[1][3] | 85 °C |
| Melting Point | - | -58 °C |
| Density | 0.833 - 0.843 g/mL[1][3] | 0.867 g/mL |
| Flash Point | 34.7 °C[3] | -6 °C |
| Dipole Moment | 1.65 D[1] | - |
| Refractive Index | 1.403 - 1.406[1][3] | 1.379 |
| Water Solubility | - | Miscible |
Performance in Key Applications
Both this compound and DME find utility in various chemical transformations, particularly those involving organometallic reagents and electrochemical systems.
Grignard Reactions
Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. The choice of an appropriate aprotic ether solvent is crucial for the formation and stability of the Grignard reagent.[5][6] Ethers solvate the magnesium center, enhancing the reagent's nucleophilicity.[5]
1,2-dimethoxyethane (DME) is a well-established solvent for Grignard reactions. Its bidentate nature allows for strong chelation with the magnesium ion, which can influence the reactivity and aggregation state of the Grignard reagent.[7] The higher boiling point of DME compared to diethyl ether or THF can be advantageous for reactions requiring elevated temperatures.[8]
This compound serves as a higher-boiling aprotic solvent suitable for reactions with organometallic reagents like Grignard reagents.[9] While direct comparative studies with DME are limited, a study evaluating various ether solvents in the benzyl chloride Grignard reaction provides some insight. Although the study primarily focused on other ethers, it included data for a solvent abbreviated as "DEM". Assuming "DEM" refers to diethoxymethane, a structurally related but shorter ether, the results showed a 45% yield of the Grignard product, which was lower than the yields obtained in 2-methyltetrahydrofuran (90%) and diethyl ether (94%).[10] It is important to note that the performance of this compound could differ from diethoxymethane due to its longer carbon chain and potentially different coordinating properties. The longer chain in this compound might lead to different solvation characteristics and impact the Schlenk equilibrium, thereby affecting the reaction outcome.[10]
The following Graphviz diagram illustrates a logical workflow for selecting a solvent for a Grignard reaction, considering key solvent properties.
Lithium-Ion Batteries
In the field of lithium-ion batteries, ether-based electrolytes are investigated for their potential to improve battery performance, particularly in lithium-sulfur and lithium-metal batteries.
1,2-dimethoxyethane (DME) is a common component in electrolytes for lithium batteries.[11] Its low viscosity and good solvating power for lithium salts contribute to high ionic conductivity. However, the oxidative stability of DME can be a limiting factor, especially in high-voltage applications.[11]
This compound's application in lithium-ion batteries is less documented. However, studies on the effect of ether solvent chain length on electrolyte properties can provide valuable inferences. Research has shown that increasing the ether chain length can affect species mobility within the electrolyte, which in turn influences cell performance.[12] Longer polyether chains have been shown to decrease the lithium-ion transference number. Conversely, the length of the alkyl side chain can impact several crucial factors for ion transport, including salt dissociability, segmental mobility of the polymer chains, and the lithium-ion transference number.[13][14] The longer and more flexible backbone of this compound compared to DME might lead to different solvation structures with lithium ions, potentially impacting ionic conductivity and interfacial properties. Further experimental investigation is needed to fully characterize the performance of this compound in this application.
The following diagram illustrates the relationship between ether solvent properties and their impact on lithium-ion battery electrolyte performance.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13344-00-8 | this compound [chemindex.com]
- 4. chemscene.com [chemscene.com]
- 5. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 6. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. This compound | High-Purity Solvent | For Research Use [benchchem.com]
- 10. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Effect of Alkyl Side Chain Length on the Lithium-Ion Conductivity for Polyether Electrolytes [frontiersin.org]
- 14. Effect of Alkyl Side Chain Length on the Lithium-Ion Conductivity for Polyether Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
Ether-Based Electrolytes: A Comparative Guide to Unlocking Next-Generation Battery Performance
For researchers and scientists at the forefront of battery technology, the quest for superior electrolytes is paramount. Ether-based electrolytes have emerged as a promising alternative to traditional carbonate-based systems, offering distinct advantages in compatibility with metal anodes and potential for high performance. This guide provides a comprehensive comparison of various ether-based electrolytes, supported by experimental data, to aid in the rational design of next-generation energy storage solutions.
The inherent properties of ether solvents, such as their high ionic conductivity, low viscosity, and excellent compatibility with lithium metal anodes, have positioned them as a critical area of investigation for advanced battery chemistries, including lithium-sulfur and high-voltage lithium-metal batteries.[1][2] However, challenges such as limited oxidative stability have historically hindered their widespread application.[1][3] Recent advancements in electrolyte engineering, including the development of high-concentration, localized high-concentration, and strategically formulated additive-containing electrolytes, are overcoming these limitations.[1][3]
Comparative Performance of Ether-Based Electrolytes
The performance of an electrolyte is a multifactorial equation, with ionic conductivity, electrochemical stability, and cycling performance being key variables. The following tables summarize quantitative data from various studies to facilitate a clear comparison between different ether-based electrolyte systems.
| Electrolyte System | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Li/Li+) | Key Findings |
| Conventional Ether Electrolytes | |||
| 1 M LiTFSI in DOL/DME | ~9.2 | < 4.0 | Good compatibility with Li metal but poor oxidative stability.[1][4] |
| LiCF3SO3 in CH3O[CH2CH2O]nCH3 (Glymes) | Varies with chain length (e.g., ~1.1 for TEGDME) | Not specified | Longer ether chains can decrease ionic conductivity but may improve polysulfide retention in Li-S batteries.[2][5] |
| High-Concentration Ether Electrolytes (HCEs) | |||
| 4 M LiTFSI in DOL/DME | ~2.0 | Up to 4.5 | Formation of a stable cathode-electrolyte interphase (CEI) enhances high-voltage stability.[3][4][6] |
| LiFSI-DME/TTE (Localized High-Concentration) | ~3.5 | ~5.0 | Fluorinated co-solvents create a unique solvation structure, improving stability and performance.[1] |
| Ether Electrolytes with Additives | |||
| 1 M LiTFSI in DME with LiNO3 | Not specified | Up to 4.4 | Nitrate additives modify the electrical double layer at the cathode, suppressing ether oxidation.[7] |
| Dual-Salt (LiNO3/LiBOB) in Diglyme | ~1.5 | Not specified | Fluorine-free system that enables stable cycling through synergistic SEI formation.[8] |
| Fluorinated Ether Electrolytes | |||
| 1 M LiFSI in F2DEO | Not specified | > 4.6 | Monofluorination enhances oxidative stability without significantly compromising ionic conductivity.[9] |
| 1 M LiFSI in iPrME | Not specified | Not specified | Steric hindrance in non-fluorinated ethers can also influence cycling performance.[9] |
Table 1: Comparative Ionic Conductivity and Electrochemical Stability of Various Ether-Based Electrolytes.
| Electrolyte System | Cell Configuration | Cycling Performance |
| Conventional Ether Electrolytes | ||
| 1 M LiTFSI in DOL/DME | Li | |
| High-Concentration Ether Electrolytes (HCEs) | ||
| 4 M LiTFSI in DOL/DME | Li | |
| Ether Electrolytes with Additives | ||
| 1 M LiTFSI in DME with LiNO3 | Li | |
| Dual-Salt (LiNO3/LiBOB) in Diglyme | Li | |
| Fluorinated Ether Electrolytes | ||
| 1.0 M LiFSI/F2DEO | Li | |
| Monofluoride bis(2-fluoroethyl) ether (BFE) based | Li |
Table 2: Comparative Cycling Performance of Ether-Based Electrolytes in Lithium Metal Batteries.
Experimental Protocols
The data presented above is derived from a range of experimental investigations. Below are generalized methodologies for key experiments cited in the referenced studies.
Ionic Conductivity Measurement
Ionic conductivity is typically determined using electrochemical impedance spectroscopy (EIS). The electrolyte is placed in a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum). The cell is subjected to a small AC voltage over a range of frequencies. The bulk resistance of the electrolyte is extracted from the Nyquist plot, and the ionic conductivity (σ) is calculated using the formula σ = L / (R * A), where L is the distance between the electrodes, R is the bulk resistance, and A is the electrode area.
Electrochemical Stability Window (ESW) Determination
Linear sweep voltammetry (LSV) is commonly employed to determine the ESW. A three-electrode cell is used, typically with a lithium metal reference and counter electrode, and a working electrode (e.g., stainless steel or platinum). The potential of the working electrode is swept from the open-circuit voltage to higher (for oxidation) or lower (for reduction) potentials at a slow scan rate. The potentials at which a significant increase in current is observed are considered the limits of the electrochemical stability window.
Battery Cycling Performance Evaluation
Galvanostatic cycling is the standard method for evaluating the performance of a battery. Coin cells or pouch cells are assembled with a lithium metal anode, a separator, the ether-based electrolyte, and a cathode material (e.g., LiFePO4, NMC). The cells are then charged and discharged at a constant current (C-rate) between defined voltage limits for a specified number of cycles. Key performance metrics such as discharge capacity, Coulombic efficiency (the ratio of discharge to charge capacity), and capacity retention are monitored throughout the cycling process.
Visualizing Ether-Based Electrolyte Strategies
The following diagrams illustrate the workflow for battery performance evaluation and the logical relationships between different strategies for improving ether-based electrolytes.
Caption: A generalized workflow for the evaluation of ether-based electrolyte performance in batteries.
Caption: Strategies for enhancing ether-based electrolyte performance and their interconnected outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. High-Concentration Ether Electrolytes for Stable High-Voltage Lithium Metal Batteries | Journal Article | PNNL [pnnl.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Study of Ether-Based Electrolytes for Application in Lithium-Sulfur Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validating the Purity of 1,4-Diethoxybutane: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. In the synthesis of molecules like 1,4-diethoxybutane, a versatile diether solvent and building block, rigorous purity assessment is paramount to ensure the absence of contaminants that could adversely affect experimental outcomes or the quality of a final product. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of this compound, supported by experimental protocols and data.
The Gold Standard: Purity Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive, specific detection make it ideal for identifying and quantifying both the target compound and potential impurities.
Unveiling Potential Impurities
The synthesis of this compound, commonly achieved through a Williamson ether synthesis from 1,4-butanediol and an ethylating agent, can introduce several potential impurities. Understanding these is critical for developing a robust analytical method. Common impurities may include:
-
Unreacted Starting Materials: 1,4-butanediol and ethanol.
-
Byproducts of Side Reactions: Products of elimination reactions, particularly if secondary or tertiary halides are used as starting materials (though less likely with primary ethylating agents).
-
Related Ethers: Mono-ethoxylated butanediol (4-ethoxybutanol) or other etherification products.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard procedure for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to create a 10 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL in the same solvent.
-
Transfer the final solution to a 2 mL GC vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes |
| Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35 - 300 |
Data Presentation: Interpreting the Results
The primary outputs of a GC-MS analysis are a total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak. The purity of this compound is typically determined by the area percent of its peak relative to the total area of all peaks in the chromatogram.
Table 1: GC-MS Data for a Representative this compound Sample
| Peak | Retention Time (min) | Area (%) | Identification | Key Mass Fragments (m/z) |
| 1 | 3.5 | 0.2 | Ethanol | 45, 31, 29 |
| 2 | 6.8 | 0.5 | 4-Ethoxybutanol | 89, 71, 45, 31 |
| 3 | 8.2 | 99.2 | This compound | 101, 73, 45, 29 |
| 4 | 9.5 | 0.1 | 1,4-Butanediol | 72, 57, 42, 31 |
Note: The mass spectrum of this compound is characterized by a molecular ion peak (m/z 146) that may be of low abundance. Key fragment ions include those resulting from alpha-cleavage adjacent to the ether oxygen atoms.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, other analytical methods can provide complementary information or may be more suitable in specific contexts.
Table 2: Comparison of Analytical Techniques for Purity Validation of this compound
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility and polarity, followed by mass-based identification. | High sensitivity and specificity; provides structural information for impurity identification.[1][2] | Requires volatile and thermally stable analytes. |
| HPLC-UV/MS | Separation by polarity through partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally labile impurities; versatile with a wide range of detectors.[2] | Lower resolution for small, volatile, non-polar compounds compared to GC; requires chromophores for UV detection. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information; can be used for quantitative analysis (qNMR) without the need for identical reference standards for each impurity. | Lower sensitivity compared to MS; may not detect trace-level impurities. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample's molecular bonds. | Fast and non-destructive; provides information about the presence of specific functional groups. | Not suitable for quantification of impurities; complex mixtures can lead to overlapping spectra. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for purity validation using GC-MS and the relationship between different analytical techniques.
Caption: Workflow for validating the purity of this compound using GC-MS.
Caption: Relationship between different analytical techniques for purity validation.
Conclusion
For the comprehensive purity validation of this compound, GC-MS is the most powerful and informative single technique. It provides excellent separation of volatile impurities and definitive identification through mass spectral data. However, for a complete purity profile, especially in a regulated environment, orthogonal methods such as quantitative NMR can provide valuable confirmatory data and an independent measure of purity. The choice of analytical technique should be guided by the specific requirements of the research or application, including the expected impurities and the desired level of sensitivity and structural information.
References
Navigating High-Temperature Reactions: A Guide to Alternatives for 1,4-Diethoxybutane
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diphenhydramine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Deep eutectic solvent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103265439A - Preparation method of diphenhydramine - Google Patents [patents.google.com]
- 10. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Performance Analysis of 1,4-Diethoxybutane and Other Glymes for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and potential performance characteristics of 1,4-Diethoxybutane against other commonly used glymes, such as dimethoxyethane (DME), diethylene glycol dimethyl ether (diglyme), and triethylene glycol dimethyl ether (triglyme). The information presented herein is intended to assist researchers in selecting the appropriate solvent for their specific applications, ranging from electrochemical systems to organic synthesis and pharmaceutical formulations.
Physicochemical Properties: A Comparative Overview
Glymes, or glycol dimethyl ethers, are a class of aprotic solvents known for their chemical stability and ability to solvate cations.[1] The choice of a specific glyme often depends on its physical properties, which can influence reaction kinetics, solubility of reagents, and performance in electrochemical systems. The following table summarizes key physicochemical properties of this compound and other common glymes.
| Property | This compound | Dimethoxyethane (DME) | Diglyme (DEGDME) | Triglyme (TEGDME) |
| Molecular Formula | C₈H₁₈O₂ | C₄H₁₀O₂ | C₆H₁₄O₂ | C₈H₁₈O₂ |
| Molecular Weight ( g/mol ) | 146.23 | 90.12 | 134.17 | 178.23 |
| Boiling Point (°C) | 163 - 165.3[2][3] | 85 | 162 | 216 |
| Density (g/mL) | 0.833 - 0.843[2][3] | 0.867 | 0.943 | 0.986 |
| Viscosity (cP at 20°C) | ~1.1 | 0.455 | 1.09 | 2.15 |
| Flash Point (°C) | 34.7[3] | -6 | 57 | 111 |
| Dipole Moment (D) | 1.65[2] | 1.71 | 1.97 | 2.18 |
| Water Solubility | Log10(WS) = -1.35[4] | Miscible | Miscible | Miscible |
| Refractive Index | 1.403 - 1.406[2][3] | 1.379 | 1.408 | 1.423 |
Performance Comparison
While direct experimental comparisons of this compound with other glymes in specific applications are limited in publicly available literature, its performance can be inferred based on its structure and physicochemical properties in relation to well-studied glymes.
In Battery Electrolytes
Glymes are frequently used as electrolyte solvents in lithium and sodium-ion batteries due to their ability to form stable complexes with alkali metal ions.[5][6] The performance of a glyme-based electrolyte is influenced by factors such as ionic conductivity, viscosity, and electrochemical stability.[7]
-
Ionic Conductivity: The longer alkyl chains in this compound compared to DME may lead to lower ionic conductivity due to increased viscosity. However, its lower dipole moment compared to diglyme and triglyme could result in weaker ion-solvent interactions, potentially leading to higher cation mobility.
-
Electrochemical Stability: The electrochemical stability of glymes generally decreases with increasing chain length. Therefore, this compound may exhibit a comparable or slightly lower oxidative stability compared to DME and diglyme. A recent patent application lists this compound as a potential co-solvent in an electrolyte for a sodium secondary battery, suggesting its relevance in this field.
-
Safety: With a higher boiling point and flash point than DME, this compound offers a safety advantage in terms of reduced volatility and flammability.[3]
As a Reaction Solvent
In organic synthesis, the choice of solvent can significantly impact reaction rates and product yields.[8][9]
-
Solvating Ability: As a diether, this compound is a good solvent for a range of organic compounds and can effectively solvate cations, making it suitable for reactions involving organometallic reagents.
-
Reaction Temperature: Its relatively high boiling point allows for reactions to be conducted at elevated temperatures, which can be advantageous for reactions with high activation energies.
-
Work-up: Its limited water solubility compared to shorter-chain glymes could simplify aqueous work-up procedures.
In Drug Development
In the pharmaceutical industry, solvents are critical for drug synthesis, formulation, and delivery.[10][11] The low toxicity of higher glymes is an advantageous property.[1]
-
Solubility: The balance of hydrophobic (butane chain) and hydrophilic (ether oxygens) characteristics of this compound may make it a suitable solvent for a variety of active pharmaceutical ingredients (APIs).
-
Formulation: Its physical properties, such as viscosity and boiling point, would be important considerations in the development of liquid formulations.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative methodologies for key experiments relevant to the comparison of these solvents.
Protocol 1: Cyclic Voltammetry for a Battery Electrolyte
Objective: To determine the electrochemical stability window of a glyme-based electrolyte.
Materials:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or lithium metal)
-
Counter electrode (e.g., platinum wire or lithium metal)
-
Electrochemical cell
-
Potentiostat
-
Glyme solvent (e.g., this compound)
-
Electrolyte salt (e.g., LiPF₆ or NaPF₆)
-
Inert gas (e.g., Argon)
-
Glovebox
Procedure:
-
Inside an argon-filled glovebox, prepare the electrolyte solution by dissolving the electrolyte salt in the glyme solvent to the desired concentration (e.g., 1 M).
-
Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes.
-
Fill the cell with the prepared electrolyte solution, ensuring the electrodes are submerged.
-
Connect the cell to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment in the software.[12] This includes the initial potential, vertex potentials (upper and lower limits), and the scan rate (e.g., 10 mV/s).[13] The potential range should be wide enough to observe the oxidation and reduction limits of the electrolyte.
-
Run the cyclic voltammetry scan for a specified number of cycles.
-
Analyze the resulting voltammogram to identify the potentials at which significant increases in current occur, indicating the onset of electrolyte decomposition. This defines the electrochemical stability window.[14][15][16]
Protocol 2: Determining Solvent Effects on Reaction Kinetics
Objective: To compare the effect of different glyme solvents on the rate of a chemical reaction.
Materials:
-
Reactants for a model reaction (e.g., a nucleophilic substitution reaction)
-
Glyme solvents to be tested
-
Constant temperature bath or reaction block
-
Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer, GC, or HPLC)
-
Standard laboratory glassware
Procedure:
-
Prepare stock solutions of the reactants in each of the glyme solvents being tested.
-
Equilibrate the reactant solutions and the reaction vessel to the desired reaction temperature in the constant temperature bath.
-
Initiate the reaction by mixing the reactant solutions in the reaction vessel.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (if necessary).
-
Analyze the concentration of a reactant or product in the aliquot using the chosen analytical method.
-
Plot the concentration of the monitored species versus time.
-
From the plot, determine the initial reaction rate.
-
Compare the reaction rates obtained in the different glyme solvents to assess the solvent effect on the reaction kinetics.[17]
Visualizations
Experimental Workflow: Battery Electrolyte Testing
Caption: Workflow for evaluating the performance of glyme-based battery electrolytes.
Logical Relationship: Comparative Analysis
References
- 1. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. 13344-00-8 | this compound [chemindex.com]
- 4. Butane, 1,4-diethoxy- (CAS 13344-00-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. A comparative study on the impact of different glymes and their derivatives as electrolyte solvents for graphite co-intercalation electrodes in lithium-ion and sodium-ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Glyme-based electrolytes: suitable solutions for next-generation lithium batteries - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on Chemical Reaction | PPTX [slideshare.net]
- 9. Solvent effects on reaction rates [degruyterbrill.com]
- 10. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemical Test Techniques for Lithium-ion Batteries: CV, EIS [neware.net]
- 13. static.igem.org [static.igem.org]
- 14. ossila.com [ossila.com]
- 15. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
A Comparative Guide to Confirming the Structure of 1,4-Diethoxybutane Derivatives
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel molecules is paramount. This guide provides a comparative overview of standard analytical techniques for verifying the structure of 1,4-diethoxybutane and its derivatives. We present supporting data from established spectroscopic methods and outline detailed experimental protocols to aid in the accurate identification and characterization of these compounds.
The primary methods for elucidating the structure of ethers like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][2] Often, Gas Chromatography (GC) is coupled with mass spectrometry (GC-MS) to separate components of a mixture before analysis.[3][4] A multi-technique approach is the most reliable strategy for unequivocal structure confirmation.
Primary Analytical Techniques for Structural Elucidation
A combination of NMR, MS, and IR spectroscopy provides a detailed picture of a molecule's structure, from its carbon-hydrogen framework to its functional groups and overall mass.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.[1] For this compound, both ¹H NMR and ¹³C NMR provide critical information.
-
¹H NMR Spectroscopy : This technique identifies the chemical environment of hydrogen atoms (protons). Protons on carbons adjacent to the electron-withdrawing ether oxygen (α-protons) are shifted downfield.[1][2] In this compound, this corresponds to the -O-CH₂- protons.
-
¹³C NMR Spectroscopy : This method provides information about the carbon skeleton. Similar to ¹H NMR, carbons bonded to the ether oxygen are shifted downfield, typically appearing in the 60-80 ppm range.[5]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It helps determine the molecular weight of the compound and can reveal structural information through the analysis of fragmentation patterns.[3] For this compound, the molecular ion peak would confirm the expected molecular weight of 146.23 g/mol .[3][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Ethers are characterized by a strong C-O single bond stretching absorption in the fingerprint region of the spectrum, typically between 1050 and 1150 cm⁻¹.[2] While highly useful, this signal can sometimes overlap with other absorptions, making it a less definitive technique when used in isolation.[2]
Data Presentation: Spectroscopic Profile of this compound
The following table summarizes the expected spectroscopic data for this compound based on reference information.
| Technique | Parameter | Expected Value for this compound | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~3.4 ppm (triplet) | Protons on carbons adjacent to the ether oxygen (-O-CH₂-CH₂-). |
| Chemical Shift (δ) | ~1.6 ppm (multiplet) | Protons on the central carbons of the butane chain (-CH₂-CH₂-). | |
| Chemical Shift (δ) | ~1.2 ppm (triplet) | Protons of the methyl group on the ethoxy moiety (-O-CH₂-CH₃). | |
| Chemical Shift (δ) | ~3.5 ppm (quartet) | Protons of the methylene group on the ethoxy moiety (-O-CH₂-CH₃). | |
| ¹³C NMR | Chemical Shift (δ) | ~70 ppm | Carbons adjacent to the ether oxygen (-O-CH₂-CH₂-). |
| Chemical Shift (δ) | ~27 ppm | Central carbons of the butane chain (-CH₂-CH₂-). | |
| Chemical Shift (δ) | ~66 ppm | Methylene carbon of the ethoxy group (-O-CH₂-CH₃). | |
| Chemical Shift (δ) | ~15 ppm | Methyl carbon of the ethoxy group (-O-CH₂-CH₃). | |
| GC-MS | Molecular Ion Peak (m/z) | 146 | Corresponds to the molecular weight of C₈H₁₈O₂.[3][6] |
| Key Fragment Peaks (m/z) | 72, 59, 31 | Characteristic fragmentation pattern.[3] | |
| FT-IR | Absorption Frequency | 1050 - 1150 cm⁻¹ | Strong C-O stretching vibration characteristic of ethers.[2] |
Comparison with Isomeric Alternatives
Distinguishing this compound from its isomers is crucial. The symmetry of the 1,4-isomer results in a simpler NMR spectrum compared to its less symmetrical counterparts like 1,1-diethoxybutane or 1,3-diethoxybutane.
| Compound | Key Distinguishing ¹H NMR Feature | Key Distinguishing ¹³C NMR Feature | Expected GC Retention Index |
| This compound | Symmetrical pattern; four distinct signals. | Four distinct carbon signals due to symmetry. | ~936-942 (non-polar column).[3][7] |
| 1,1-Diethoxybutane | A characteristic triplet/quartet pattern for the two ethoxy groups on the same carbon, and a distinct signal for the CH proton of the acetal group. | A downfield signal for the acetal carbon (>90 ppm). | ~872-929 (non-polar column).[8] |
| 1,3-Diethoxybutane | More complex, asymmetrical spectrum with more than four signals. | More than four carbon signals due to lack of symmetry. | Data not readily available, but expected to differ from the 1,4-isomer. |
Experimental Workflow for Structure Confirmation
The logical flow for confirming the structure of a synthesized this compound derivative involves a series of analytical steps to purify and characterize the compound.
Caption: Workflow for the structural confirmation of this compound derivatives.
Experimental Protocols
Below are generalized protocols for the key analytical techniques. Instrument parameters should be optimized for the specific derivative being analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective : To assess purity and determine the molecular weight and fragmentation pattern.
-
Sample Preparation : Dilute the purified sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters :
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature : 250°C.
-
Oven Program : Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 30 to 300.
-
Source Temperature : 230°C.
-
-
Data Analysis : Identify the retention time of the main peak. Analyze the corresponding mass spectrum for the molecular ion peak and compare the fragmentation pattern to reference databases (e.g., NIST).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To elucidate the carbon-hydrogen framework.
-
Sample Preparation : Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters :
-
Pulse Program : Standard single pulse.
-
Spectral Width : -2 to 12 ppm.
-
Number of Scans : 16-32.
-
-
¹³C NMR Parameters :
-
Pulse Program : Proton-decoupled.
-
Spectral Width : 0 to 220 ppm.
-
Number of Scans : 1024 or more, depending on concentration.
-
-
Data Analysis : Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H NMR signals to determine proton ratios. Assign chemical shifts by comparing them to expected values and using 2D NMR techniques (like COSY and HSQC) if necessary for complex derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective : To identify the presence of the ether functional group.
-
Sample Preparation : For a liquid sample, a small drop can be placed between two KBr or NaCl plates (neat film).
-
Instrumentation : An FT-IR spectrometer.
-
Parameters :
-
Scan Range : 4000 to 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Analysis : Identify the strong absorption band in the 1050-1150 cm⁻¹ region, which is characteristic of the C-O stretch in ethers.[2] Also, check for the absence of other functional group absorptions (e.g., a broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹) which would indicate impurities like alcohols or carbonyls.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. odinity.com [odinity.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Butane, 1,4-diethoxy- [webbook.nist.gov]
- 7. Butane, 1,4-diethoxy- [webbook.nist.gov]
- 8. 1,1-Diethoxybutane | C8H18O2 | CID 77225 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Stability of 1,4-Diethoxybutane and Sulfolane for Researchers
For researchers and professionals in drug development and various scientific fields requiring stable electrolyte systems, understanding the electrochemical stability window (ESW) of solvents is paramount. This guide provides a detailed comparison of the electrochemical stability of 1,4-diethoxybutane and sulfolane, supported by available experimental data and methodologies.
Executive Summary of Electrochemical Stability
The electrochemical stability window refers to the potential range over which an electrolyte remains electrochemically inert, neither being oxidized at the cathode nor reduced at the anode. A wider ESW is crucial for applications in high-voltage electrochemical devices, such as lithium-ion batteries, as it prevents electrolyte degradation and ensures the longevity and safety of the device.
Sulfolane, a dipolar aprotic solvent, is well-regarded for its exceptional oxidative stability. In contrast, ether solvents, including those structurally similar to this compound, generally exhibit lower anodic stability.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the electrochemical stability window of sulfolane and representative ether-based electrolytes. It is important to note that the ESW can be influenced by the choice of electrolyte salt, its concentration, and the electrode material used in the measurement.
| Solvent | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Stability Window (V) | Reference Electrode | Working Electrode | Notes |
| Sulfolane | ~5.0 - 5.8 | ~1.0 | ~4.0 - 4.8 | Li/Li⁺ | Pt, Glassy Carbon | The anodic limit can be influenced by the type of lithium salt used.[1] |
| Ether Solvents (e.g., Glymes) | ~4.0 - 4.5 | Approaching 0.0 | ~4.0 - 4.5 | Li/Li⁺ | Pt, Glassy Carbon | Generally less stable to oxidation than sulfolane. The cathodic stability is a key advantage. |
Note: Specific experimental data for the electrochemical stability window of this compound was not found in the reviewed literature. The data for "Ether Solvents" is representative of glymes and other simple ethers used in battery electrolytes.
Logical Relationship of Electrochemical Stability Comparison
Experimental Protocols
The determination of the electrochemical stability window is typically performed using voltammetric techniques, such as Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV). A detailed, generalized protocol is provided below.
Objective:
To determine the anodic and cathodic limits of an electrolyte.
Materials and Equipment:
-
Solvent: Sulfolane or this compound
-
Electrolyte Salt: e.g., Lithium hexafluorophosphate (LiPF₆), Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) at a specific concentration (e.g., 1 M).
-
Working Electrode (WE): Glassy carbon (GC) or Platinum (Pt) disk electrode.
-
Counter Electrode (CE): Lithium metal foil.
-
Reference Electrode (RE): Lithium metal foil.
-
Electrochemical Cell: A three-electrode cell suitable for the electrodes and electrolyte.
-
Potentiostat/Galvanostat: Capable of performing CV and LSV.
-
Glovebox: An inert atmosphere (e.g., Argon) with low moisture and oxygen levels for cell assembly.
Experimental Workflow:
Procedure:
-
Electrolyte Preparation: Inside a glovebox, dissolve the chosen electrolyte salt in the solvent (sulfolane or this compound) to the desired concentration.
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox. The working electrode should be polished and clean. The lithium metal counter and reference electrodes should be freshly prepared.
-
Electrochemical Measurement:
-
Connect the cell to the potentiostat.
-
For the anodic stability limit , perform a linear sweep voltammetry scan from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s). The potential at which a significant and sustained increase in current is observed is considered the anodic limit.
-
For the cathodic stability limit , perform a linear sweep voltammetry scan from the OCP to a negative potential (e.g., -0.5 V vs. Li/Li⁺) at a similar slow scan rate. The potential at which a significant and sustained increase in current is observed (prior to lithium plating if a lithium salt is used) is considered the cathodic limit.
-
Alternatively, a cyclic voltammogram can be run over the entire potential range to observe both limits in a single experiment.
-
-
Data Analysis: The electrochemical stability window is the difference between the anodic and cathodic potential limits.
Discussion
The high anodic stability of sulfolane makes it a suitable solvent for high-voltage applications where oxidative degradation of the electrolyte is a primary concern. Its stability is attributed to the electron-withdrawing sulfonyl group, which lowers the energy of the highest occupied molecular orbital (HOMO), making it more difficult to oxidize.
Ether-based solvents like this compound, while generally having lower oxidative stability, are known for their excellent reductive stability. The ether linkages are relatively stable against reduction, allowing for efficient cycling of lithium metal anodes. This makes them attractive for applications where anode performance is critical. A patent suggests that the electrochemical window of this compound can be enhanced by the addition of a fluoroether solvent, indicating that its performance can be tailored through formulation.
Conclusion
For researchers selecting a solvent for an electrochemical system, the choice between sulfolane and an ether like this compound will depend on the specific requirements of the application. If high voltage operation and resistance to oxidation are the primary needs, sulfolane is the superior choice. If compatibility with a lithium metal anode and high cathodic stability are more critical, an ether-based electrolyte may be more suitable, potentially with additives to enhance its oxidative stability. Further experimental investigation into the specific electrochemical properties of this compound is warranted to provide a more direct comparison.
References
A Comparative Guide to the Viscosity and Conductivity of Common Ether Solvents
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product purity, and the feasibility of electrochemical applications. Ether solvents are widely utilized for their inertness and ability to solvate a broad range of compounds. However, their physical properties, specifically viscosity and electrical conductivity, vary significantly and are crucial considerations for process design and optimization. This guide provides a comparative analysis of these two key parameters for five commonly used ether solvents: Diethyl Ether, Tetrahydrofuran (THF), 1,4-Dioxane, 1,2-Dimethoxyethane (DME), and Diethylene Glycol Dimethyl Ether (Diglyme).
Comparative Data on Ether Solvent Properties
The viscosity of a solvent influences mass transfer rates, with lower viscosity solvents generally allowing for faster diffusion of reactants and easier mixing. Electrical conductivity, on the other hand, is a measure of a solvent's ability to conduct an electric current. While pure ethers are typically poor conductors, their ability to dissolve salts to form conductive electrolyte solutions is vital in electrochemistry and battery technology.
The following table summarizes the dynamic viscosity and electrical conductivity of the selected ether solvents at or near standard room temperature.
| Solvent | Chemical Formula | Dynamic Viscosity (mPa·s) | Electrical Conductivity (S/m) |
| Diethyl Ether | (C₂H₅)₂O | 0.245 (at 20°C)[1] | 4 x 10⁻¹³ (at 25°C)[1][2] |
| Tetrahydrofuran (THF) | (CH₂)₄O | 0.48 (at 25°C) | ~7.7 x 10⁻⁸ (at 23°C) |
| 1,4-Dioxane | C₄H₈O₂ | 1.177 (at 25°C) | Data for pure solvent not readily available |
| 1,2-Dimethoxyethane (DME) | CH₃OCH₂CH₂OCH₃ | 0.455 (at 20°C) | Data for pure solvent not readily available |
| Diethylene Glycol Dimethyl Ether (Diglyme) | CH₃(OCH₂CH₂)₂OCH₃ | 1.089 (at 20°C)[3] | 3 x 10⁻⁸ (at 20°C)[4] |
Note on Conductivity Data: The electrical conductivity of highly purified, anhydrous 1,4-Dioxane and 1,2-Dimethoxyethane is exceedingly low and not consistently reported in standard chemical literature. However, their utility as primary solvent components in electrolyte systems for batteries and other electrochemical applications underscores their capacity to dissolve salts and support ion transport, thereby creating highly conductive solutions.
Experimental Protocols
The accurate and reproducible measurement of viscosity and conductivity is paramount for solvent characterization. Standardized methods, such as those developed by ASTM International, provide detailed protocols to ensure data integrity.
Measurement of Viscosity
The determination of kinematic viscosity for transparent and opaque liquids is rigorously detailed in ASTM D445 .[2][5][6] This method is the basis for calculating dynamic viscosity.
Principle: The method involves measuring the time it takes for a fixed volume of a liquid to flow under gravity through the capillary of a calibrated viscometer.[5] The kinematic viscosity is then calculated by multiplying this flow time by the calibration constant of the viscometer. Dynamic viscosity is subsequently determined by multiplying the kinematic viscosity by the density of the liquid.[5]
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde, Cannon-Fenske).
-
Temperature-controlled bath capable of maintaining the sample temperature with a precision of ±0.02 °C within the 15 °C to 100 °C range.[6][7]
-
Calibrated stopwatch or another suitable timing device.
Procedure Outline:
-
Sample Preparation: The solvent sample must be free of any particulate matter. If necessary, the sample should be filtered. For transparent liquids, it is also recommended to degas the sample in an ultrasonic bath to remove dissolved air.[7]
-
Temperature Equilibration: The viscometer is charged with the solvent and placed in the temperature-controlled bath. It is critical to allow the sample to reach thermal equilibrium, which typically requires about 30 minutes.[6]
-
Flow Measurement: The solvent is drawn up into the viscometer's timing bulb. The time taken for the liquid meniscus to pass between two calibrated marks is accurately measured.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the viscometer constant and t is the flow time. The dynamic viscosity (η) is then calculated using: η = ν * ρ, where ρ is the density of the solvent at the same temperature.
-
Replicates: The measurement should be repeated, and the average of two acceptable determinations is reported as the final result.[5]
Measurement of Electrical Conductivity
For non-aqueous liquids like ether solvents, which typically have very low conductivity, standard methods such as ASTM D2624 and ASTM D4308 are employed.[1][8][9][10][11]
Principle: These methods determine the "rest" or "equilibrium" electrical conductivity of a liquid. A voltage is applied across two electrodes immersed in the liquid, and the resulting current is measured.[1] The conductivity is then calculated from the measured current, applied voltage, and the known geometry (cell constant) of the conductivity cell.
Apparatus:
-
A calibrated conductivity meter and a conductivity cell (probe). For organic solvents, a two-electrode cell with coaxial, cylindrical electrodes is often used.
-
A vessel made of a material that will not contaminate the sample (e.g., glass).
Procedure Outline:
-
Calibration: The conductivity meter and cell should be calibrated using standard solutions with known conductivity values.
-
Sample Handling: The measuring vessel and the conductivity cell must be thoroughly cleaned and rinsed, first with a suitable cleaning solvent and then multiple times with the ether solvent to be tested.
-
Measurement: The cell is filled with the sample, ensuring the electrodes are fully immersed. It is important to allow any static charge in the sample to dissipate before taking a measurement.[1]
-
Reading: The conductivity is measured according to the instrument's instructions. The measurement is typically reported in picosiemens per meter (pS/m) or siemens per meter (S/m).[11]
-
Temperature Control: The conductivity of liquids is temperature-dependent. Therefore, the temperature of the sample should be measured and reported with the conductivity value.
Visualization of Solvent Property Relationships
The interplay between a solvent's physical properties and its suitability for various applications can be visualized to aid in selection. The following diagram illustrates the logical relationships between viscosity, conductivity, and their implications in a research and development context.
Caption: Relationship between ether solvent properties and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Dioxane (CAS 123-91-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Transport Properties in 1,4-Dioxane + Water + Saturated KCl Critical Mixture by Measuring Viscosity and Electrical Conductivity | Semantic Scholar [semanticscholar.org]
- 7. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 8. 110-71-4 CAS MSDS (1,2-Dimethoxyethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. 1,2-Dimethoxyethane | C4H10O2 | CID 8071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethane, 1,2-dimethoxy- (CAS 110-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Comparative Analysis of 1,4-Diethoxybutane and Its Alternatives for Laboratory Applications
In the dynamic landscape of chemical research and pharmaceutical development, the selection of appropriate solvents and reagents is paramount to ensuring experimental success, safety, and sustainability. This guide provides a detailed comparison of the experimental data for 1,4-Diethoxybutane against two viable alternatives: 1,4-Dimethoxybutane and 1,2-Diethoxyethane. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their laboratory and process chemistry needs.
Physicochemical Properties
The fundamental physical and chemical characteristics of a solvent are critical determinants of its suitability for specific applications. The table below summarizes key physicochemical properties of this compound and its alternatives, compiled from various literature sources.
| Property | This compound | 1,4-Dimethoxybutane | 1,2-Diethoxyethane |
| CAS Number | 13344-00-8[1][2] | 13179-96-9[3][4][5][6][7][8][9] | 629-14-1[10][11][12][13][14][15][16][17] |
| Molecular Formula | C₈H₁₈O₂[1][2] | C₆H₁₄O₂[3][4][5][6][8][9] | C₆H₁₄O₂[10][17] |
| Molecular Weight ( g/mol ) | 146.23[1][2] | 118.17[3][4][5][6][8] | 118.18[13][17] |
| Boiling Point (°C) | 163 - 165[18] | ~145 | 121[10][13] |
| Melting Point (°C) | - | - | -74[12][13] |
| Density (g/mL) | 1.845[18] | - | 0.848[13] |
| Refractive Index | 1.406[18] | - | 1.390[10][13] |
| Flash Point (°C) | 165[18] | - | 35[10][11] |
| Water Solubility | - | - | Slightly soluble[10] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity verification of chemical compounds. While specific spectral data can vary based on experimental conditions, the following provides an overview of expected characteristics for this compound and its alternatives.
| Spectroscopic Data | This compound | 1,4-Dimethoxybutane | 1,2-Diethoxyethane |
| ¹H NMR | Expected signals for ethoxy and butane backbone protons. | Signals around δ 3.3–3.4 ppm (methoxy groups) and δ 1.5–1.7 ppm (butane backbone)[3]. | - |
| ¹³C NMR | Expected signals for ethoxy and butane backbone carbons. | Signals around δ 56–58 ppm (CH₃O) and δ 70–72 ppm (ether carbons)[3]. | - |
| Mass Spectrometry (MS) | GC-MS data available, with a top peak at m/z 72. | GC-MS with electron ionization (EI) shows fragmentation patterns, e.g., m/z 118 [M⁺-CH₃O][3]. | GC-MS data available[14]. |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. | - | IR spectrum available[19]. |
Safety and Handling
A critical aspect of solvent selection is a thorough evaluation of its potential hazards. The information below is a summary of safety data sheet (SDS) information.
| Safety Information | This compound | 1,4-Dimethoxybutane | 1,2-Diethoxyethane |
| GHS Hazard Statements | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Highly flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[5]. | Highly flammable liquid and vapor, Causes serious eye damage[10]. May damage the unborn child and is suspected of damaging fertility[11]. |
| Precautionary Statements | Keep away from heat/sparks/open flames/hot surfaces. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. | Handling in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Use non-sparking tools[18]. | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Keep container tightly closed. Use explosion-proof electrical/ventilating/lighting equipment[10]. |
Experimental Protocols
To ensure accurate and reproducible comparisons, standardized experimental protocols are necessary. The following outlines the methodologies for determining the key parameters presented in this guide.
Determination of Physicochemical Properties
-
Boiling Point: Determined using a standard distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.
-
Density: Measured using a calibrated pycnometer at a controlled temperature (typically 20°C). The mass of a known volume of the substance is determined.
-
Refractive Index: Measured using a calibrated Abbe refractometer at a controlled temperature (typically 20°C) using the sodium D-line.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Electron ionization mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film between salt plates (e.g., NaCl or KBr).
Experimental Workflow for Solvent Selection
The process of selecting an appropriate solvent involves a logical progression of steps, from identifying potential candidates to performing detailed experimental evaluations. The following diagram illustrates a typical workflow.
Caption: Workflow for Solvent Selection and Evaluation.
References
- 1. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1,4-Dimethoxybutane | High-Purity Reagent | RUO [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 1,4-Dimethoxybutane | C6H14O2 | CID 518727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butane, 1,4-dimethoxy- [webbook.nist.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Butane, 1,4-dimethoxy- [webbook.nist.gov]
- 9. 1,4-DIMETHOXYBUTANE|13179-96-9 - MOLBASE Encyclopedia [m.molbase.com]
- 10. 1,2-Diethoxyethane | 629-14-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. cpachem.com [cpachem.com]
- 12. 1,2-Diethoxyethane(629-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. 1,2-diethoxyethane [stenutz.eu]
- 14. spectrabase.com [spectrabase.com]
- 15. 629-14-1・1,2-Diethoxyethane・054-02823・058-02826[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. Ethane, 1,2-diethoxy- (CAS 629-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. scbt.com [scbt.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. Ethane, 1,2-diethoxy- [webbook.nist.gov]
Validation of a Novel Analytical Method for the Detection of 1,4-Diethoxybutane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the detection and quantification of 1,4-Diethoxybutane against a well-established standard method. The presented data is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding analytical methodology for this compound.
Introduction to this compound Analysis
This compound is a chemical compound with applications in various industrial and research settings. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and safety assessment. Gas chromatography (GC) coupled with mass spectrometry (MS) is a common and robust technique for the analysis of volatile organic compounds like this compound.[1][2] This guide introduces a hypothetical novel method, Rapid Thermal Desorption - Gas Chromatography-Mass Spectrometry (RTD-GC-MS), and compares its performance against the conventional Liquid Injection - Gas Chromatography-Mass Spectrometry (LI-GC-MS) method.
Methodology Comparison
A head-to-head comparison of the conventional LI-GC-MS and the novel RTD-GC-MS methods was conducted to evaluate key performance parameters. The results are summarized in the tables below, followed by detailed experimental protocols.
Table 1: Comparison of Method Performance Parameters
| Parameter | Conventional LI-GC-MS | Novel RTD-GC-MS |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.07 µg/mL |
| Linearity (R²) | 0.998 | 0.999 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | < 5% | < 3% |
| Sample Volume | 1 µL | 10 µL (adsorbed) |
| Analysis Time | 15 minutes | 8 minutes |
Table 2: Comparison of Sample Preparation and Injection
| Step | Conventional LI-GC-MS | Novel RTD-GC-MS |
| Sample Preparation | Dilution in a suitable solvent (e.g., methanol). | Adsorption onto a sorbent tube. |
| Injection Technique | Liquid injection into a heated inlet. | Thermal desorption of the sorbent tube. |
| Solvent Consumption | High | Low to none |
| Automation Potential | High | High |
Experimental Protocols
Conventional Method: Liquid Injection - Gas Chromatography-Mass Spectrometry (LI-GC-MS)
This method serves as the baseline for comparison and represents a standard approach for the analysis of this compound.
1. Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless inlet.
2. Reagents and Standards:
-
This compound (purity ≥ 98%).
-
Methanol (HPLC grade).
-
Helium (carrier gas, 99.999% purity).
3. Standard Preparation:
-
A stock solution of this compound (1000 µg/mL) was prepared in methanol.
-
Working standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
4. GC-MS Parameters:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 15°C/min to 240°C (hold for 3 min).
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
5. Data Analysis:
-
Quantification was performed using the peak area of the characteristic ion for this compound.
Novel Method: Rapid Thermal Desorption - Gas Chromatography-Mass Spectrometry (RTD-GC-MS)
This novel method was developed to improve sensitivity and reduce sample preparation time and solvent consumption.
1. Instrumentation:
-
Thermal Desorber: Markes UNITY-xr or equivalent.
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Sorbent Tubes: Stainless steel tubes packed with Tenax TA.
2. Reagents and Standards:
-
This compound (purity ≥ 98%).
-
Methanol (HPLC grade).
-
Helium (carrier gas, 99.999% purity).
3. Standard and Sample Preparation:
-
Sorbent tubes were spiked with known amounts of this compound standard solutions in methanol to create a calibration curve. The solvent was purged with a gentle stream of nitrogen.
-
For sample analysis, a known volume of the sample is passed through the sorbent tube to adsorb the analyte.
4. Thermal Desorption and GC-MS Parameters:
-
Thermal Desorber:
-
Tube Desorption: 280°C for 5 minutes.
-
Focusing Trap: Cooled to -10°C during tube desorption, then rapidly heated to 300°C for 3 minutes to inject trapped analytes into the GC.
-
-
GC-MS:
-
Inlet Temperature: 260°C.
-
Oven Program: Initial temperature of 70°C (hold for 1 min), ramp at 25°C/min to 280°C (hold for 2 min).
-
Carrier Gas Flow: 1.5 mL/min (constant flow).
-
MS parameters were identical to the conventional method.
-
5. Data Analysis:
-
Quantification was performed using the peak area of the characteristic ion for this compound.
Workflow and Pathway Visualizations
To better illustrate the logical flow of the novel analytical method, a diagram generated using Graphviz is provided below.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,4-Diethoxybutane: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Diethoxybutane, a flammable ether compound that requires careful management due to its potential hazards. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Key Safety and Handling Information
This compound is classified as a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] As an ether, it has the potential to form explosive peroxides upon exposure to air and light, a critical consideration for its storage and disposal.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H18O2 |
| Molecular Weight | 146.23 g/mol [2] |
| Boiling Point | 165 °C[3] |
| Flash Point | 30 °C (86 °F)[4] |
| Density | 1.845 g/cm³[3] |
Experimental Protocol: Peroxide Detection in this compound
Due to the risk of peroxide formation, it is imperative to test for the presence of peroxides in any container of this compound, especially if it has been opened or stored for an extended period.[5][6] Opened containers of ethers should ideally be disposed of within six months.[7]
Materials:
-
Sample of this compound
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Test tube or small vial
-
Disposable pipette
Procedure:
-
In a clean test tube, prepare a fresh solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.[8][9]
-
Add 1 mL of the this compound sample to be tested to the potassium iodide solution.[8][10]
-
Shake the mixture.
-
Observe the color. A pale yellow color indicates a low concentration of peroxides, while a bright yellow or brown color signifies a high and potentially dangerous concentration.[8][10] If a red color appears, peroxides have formed.[11]
Caution: If you observe crystal formation in the liquid or around the cap, do not attempt to open or move the container.[6][7][12] This indicates a high risk of explosion. Immediately contact your institution's Environmental Health and Safety (EHS) office or equivalent authority for emergency disposal.[6][7]
Step-by-Step Disposal Procedures
The proper disposal of this compound is managed as a hazardous waste process. Under no circumstances should it be poured down the drain or disposed of in regular trash.[13][14]
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Nitrile or polyvinyl alcohol gloves[7]
-
Safety goggles or a face shield[7]
-
A flame-retardant lab coat[15]
Step 2: Waste Collection and Labeling
-
Container Selection: Use a designated, compatible hazardous waste container.[16][17] The container must be in good condition, with no leaks or cracks, and have a secure, screw-on cap.[17][18] It is often best to reuse the original manufacturer's container for disposal.[19]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Flammable," "Peroxide-Former").[18][19]
Step 3: Waste Storage
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area.[16] It is crucial to segregate incompatible wastes. Store this compound away from acids, bases, and oxidizing agents.[14][16]
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray, to contain any potential leaks or spills.[17]
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.[17][18]
Step 4: Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online waste pickup request system.[5]
-
Do Not Accumulate: Do not accumulate large quantities of hazardous waste. Adhere to your institution's limits on the volume of waste that can be stored in a laboratory.[17]
Empty Container Disposal: Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed with a suitable solvent.[18][20] The rinsate from this process must be collected and disposed of as hazardous waste.[18] After triple-rinsing, the original labels should be defaced, and the container can then be disposed of in the regular trash.[18]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 1,1-Diethoxybutane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. westernsydney.edu.au [westernsydney.edu.au]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
- 12. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 13. acs.org [acs.org]
- 14. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 15. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 18. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 20. wcu.edu [wcu.edu]
Essential Safety and Operational Guide for 1,4-Diethoxybutane
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical procedures for the handling and disposal of 1,4-Diethoxybutane. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Appropriate PPE is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[1] | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber) are recommended.[2] Wear fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron.[1][2] | To prevent skin contact which can cause irritation.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2] | To avoid inhalation of vapors which may cause respiratory irritation.[1] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈O₂[3][4][5] |
| Molecular Weight | 146.23 g/mol [5] |
| Appearance | Data not available |
| Odor | Data not available |
| Boiling Point | Data not available |
| Flash Point | Flammable liquid and vapor[1][6] |
| Solubility | Data not available |
| CAS Number | 13344-00-8[3][4][7] |
Operational Plan: Step-by-Step Handling and Storage
A systematic approach to handling and storing this compound is crucial for safety and maintaining the integrity of the chemical.
Experimental Workflow:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[2]
-
Assemble all necessary PPE as detailed in Table 1.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
-
Handling:
-
Storage:
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][10] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention immediately.[1][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10][12] |
In case of a spill, evacuate personnel to a safe area. Prevent further leakage if it is safe to do so. Remove all sources of ignition and use spark-proof tools for cleanup.[1]
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Containment:
-
Collect waste this compound and any contaminated materials in a suitable, closed, and properly labeled container.[1]
-
-
Labeling:
-
Clearly label the waste container with the contents and associated hazards.
-
-
Consult EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2]
-
-
Professional Disposal:
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Butane, 1,4-diethoxy- [webbook.nist.gov]
- 4. Butane, 1,4-diethoxy- [webbook.nist.gov]
- 5. chemscene.com [chemscene.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. schc.org [schc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
